3-(cyclopentyloxy)-4-methoxybenzamide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-cyclopentyloxy-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-11-7-6-9(13(14)15)8-12(11)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYVPADOZOGKLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)OC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381391 | |
| Record name | 3-cyclopentyloxy-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158429-58-4 | |
| Record name | 3-cyclopentyloxy-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(cyclopentyloxy)-4-methoxybenzamide
Abstract
This technical guide provides a comprehensive and in-depth exploration of a robust and scalable synthetic pathway for 3-(cyclopentyloxy)-4-methoxybenzamide, a key intermediate in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development. It emphasizes not only the procedural steps but also the underlying chemical principles and rationale for experimental choices, ensuring a thorough understanding of the synthesis. The guide details a three-step process commencing with the Williamson ether synthesis to form 3-(cyclopentyloxy)-4-methoxybenzaldehyde, followed by its oxidation to the corresponding carboxylic acid, and culminating in the formation of the target benzamide. Each step is meticulously described with a focus on optimizing reaction conditions, ensuring safety, and maximizing yield and purity.
Introduction: Significance of this compound
This compound and its derivatives are of significant interest in medicinal chemistry. Notably, this scaffold is a core component of potent phosphodiesterase type IV (PDE4) inhibitors, such as Piclamilast.[1] PDE4 inhibitors have shown therapeutic potential in the treatment of inflammatory diseases, including asthma and chronic obstructive pulmonary disease (COPD). The synthesis of high-purity this compound is therefore a critical step in the discovery and development of new therapeutics targeting this enzyme class. This guide presents a validated and efficient synthetic route, providing the scientific community with a reliable methodology.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound, suggests a straightforward disconnection at the amide bond. This leads to the precursor 3-(cyclopentyloxy)-4-methoxybenzoic acid and a suitable amine. The benzoic acid can be derived from the corresponding benzaldehyde, which in turn can be synthesized from a commercially available starting material, isovanillin (3-hydroxy-4-methoxybenzaldehyde), through an etherification reaction.
This three-step forward synthesis is advantageous due to the accessibility of starting materials, the robustness of the chosen reactions, and the potential for large-scale production.
Figure 2: Reaction scheme for the Williamson ether synthesis.
Experimental Protocol:
-
To a solution of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) (0.36 mol) in absolute ethanol (400 mL), add potassium hydroxide (0.72 mol). [2]2. Add potassium iodide (0.01 mol) as a catalyst to facilitate the reaction.
-
Add cyclopentyl bromide (0.72 mol) to the mixture. [2]4. Heat the reaction mixture to reflux for 48 hours. [2]5. After cooling to room temperature, concentrate the mixture to a syrup.
-
Dissolve the residue in ethyl acetate (500 mL) and wash sequentially with water (100 mL), dilute hydrochloric acid (50 mL), saturated sodium bicarbonate solution (100 mL), and saturated sodium chloride solution (50 mL). [2]7. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel using a mixture of ethyl ether and hexane as the eluent to obtain analytically pure 3-(cyclopentyloxy)-4-methoxybenzaldehyde as an oil. [2]
Reagent/Solvent Molar Mass ( g/mol ) Amount (mol) Volume/Mass 3-hydroxy-4-methoxybenzaldehyde 152.15 0.36 54.9 g Potassium Hydroxide 56.11 0.72 40.4 g Potassium Iodide 166.00 0.01 1.0 g Cyclopentyl Bromide 149.04 0.72 77.0 mL | Absolute Ethanol | 46.07 | - | 400 mL |
Table 1: Reagents and quantities for the synthesis of 3-(cyclopentyloxy)-4-methoxybenzaldehyde.
Step 2: Oxidation of 3-(cyclopentyloxy)-4-methoxybenzaldehyde to 3-(cyclopentyloxy)-4-methoxybenzoic Acid
The second step involves the oxidation of the aldehyde functional group to a carboxylic acid. Various oxidizing agents can be employed for this transformation. [3][4]A robust and scalable method utilizes hydrogen peroxide in an aqueous alkaline medium, which is an environmentally benign and cost-effective option. [1][5]
Sources
Technical Deep Dive: 3-(Cyclopentyloxy)-4-methoxybenzamide & Piclamilast
The following technical guide details the biological activity, pharmacophore analysis, and experimental utility of 3-(cyclopentyloxy)-4-methoxybenzamide and its optimized derivative, Piclamilast .
A Pharmacophore Analysis of Second-Generation PDE4 Inhibitors
Executive Summary
This compound (CAS: 158429-58-4) represents the core pharmacophore for a class of potent phosphodiesterase 4 (PDE4) inhibitors known as "second-generation" benzamides. While the primary amide itself serves as a synthetic intermediate or weak inhibitor, its N-substituted derivative, Piclamilast (RP 73401) , is a nanomolar-potency drug candidate designed to treat inflammatory respiratory diseases like asthma and COPD.[1]
This guide analyzes the biological activity of this scaffold, explaining how the 3-cyclopentyloxy-4-methoxy motif anchors the molecule in the PDE4 active site, and why the N-substitution is critical for biological efficacy.
Chemical Identity & Physicochemical Properties[2][3][4][5][6]
Distinct differentiation between the primary scaffold and the active drug candidate is required for accurate experimental design.[1]
| Feature | Primary Scaffold | Active Drug Candidate (Piclamilast) |
| Chemical Name | This compound | 3-(cyclopentyloxy)-N-(3,5-dichloropyridin-4-yl)-4-methoxybenzamide |
| CAS Number | 158429-58-4 | 144035-83-6 |
| Molecular Weight | 235.28 g/mol | 381.25 g/mol |
| Primary Role | Synthetic Intermediate / Pharmacophore Core | Potent PDE4 Inhibitor (IC50 ~1–16 nM) |
| Solubility | Low (Water), High (DMSO, Ethanol) | Low (Water), High (DMSO) |
Senior Scientist Insight: When sourcing materials for biological assays, ensure you are using Piclamilast (RP 73401) if the goal is to observe potent PDE4 inhibition.[1] The primary amide (CAS 158429-58-4) lacks the critical pyridine "toe-hold" interaction required for high-affinity binding, resulting in significantly lower potency (micromolar range).
Pharmacodynamics: Mechanism of Action
The biological activity of this benzamide class is driven by the selective inhibition of Phosphodiesterase 4 (PDE4) , the primary enzyme responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) in immune cells (eosinophils, neutrophils, macrophages).[1]
Structure-Activity Relationship (SAR)
The high potency of this scaffold relies on three specific molecular interactions within the PDE4 active site:
-
Cyclopentyloxy Group: Occupies the hydrophobic pocket (specifically the High-Affinity Rolipram Binding Site, HARBS), displacing water and increasing entropy.[1]
-
Methoxy Group: Mimics the hydrogen-bonding capability of the catechol moiety found in the native substrate (cAMP).
-
Dichloropyridine Ring (Piclamilast specific): Forms a critical
-stacking interaction or hydrogen bond with residues deep in the catalytic pocket (e.g., Gln369), boosting affinity from micromolar (primary amide) to picomolar levels.[1]
Signaling Pathway Visualization
The following diagram illustrates how inhibition of PDE4 leads to the suppression of inflammatory cytokines.[1]
Figure 1: Mechanism of Action.[1][2][3][4] Piclamilast prevents cAMP hydrolysis, maintaining high intracellular cAMP levels which suppress inflammatory cytokine release.[1]
Biological Activity Data
The following data summarizes the potency of the optimized derivative (Piclamilast) compared to the first-generation inhibitor, Rolipram.
In Vitro Potency (IC50)
| Target Isoform | Piclamilast (RP 73401) | Rolipram (Reference) | Biological Relevance |
| PDE4 (Eosinophil) | 1 – 2 nM | ~1000 nM | Primary target for asthma/COPD. |
| PDE4 (Pig Aorta) | 16 nM | ~2500 nM | Smooth muscle relaxation. |
| PDE1, 2, 3, 5 | > 10,000 nM | > 10,000 nM | High selectivity prevents cardiovascular side effects (PDE3).[1] |
In Vivo Efficacy[1][10][11]
-
Bronchospasm: Inhibits histamine-induced bronchoconstriction in guinea pigs (ED50 = 0.03 mg/kg, p.o.).[1]
-
Inflammation: Inhibits eosinophil infiltration in allergic models (ED50 = 0.1 mg/kg).
-
Emesis (Side Effect): While more potent, Piclamilast still retains emetic potential (vomiting) due to inhibition of PDE4D in the central nervous system, a common limitation of this chemical class.[1]
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
For researchers needing to synthesize the benzamide core or derivatives.[1]
-
Alkylation: React Isovanillin (3-hydroxy-4-methoxybenzaldehyde) with cyclopentyl bromide and K₂CO₂ in DMF at 60°C.
-
Yield: ~90% of 3-(cyclopentyloxy)-4-methoxybenzaldehyde.
-
-
Oxidation: Treat the aldehyde with sulfamic acid and sodium chlorite (NaClO₂) in aqueous acetone to yield 3-(cyclopentyloxy)-4-methoxybenzoic acid .
-
Activation: Reflux the acid in thionyl chloride (SOCl₂) to generate the acid chloride.
-
Amidation:
-
For Primary Amide: React acid chloride with aqueous ammonia (NH₄OH).
-
For Piclamilast: React acid chloride with 4-amino-3,5-dichloropyridine and NaH in THF.
-
Protocol B: PDE4 Enzymatic Inhibition Assay
Standard validation protocol for determining IC50.[1]
Materials:
-
Recombinant PDE4B or PDE4D enzyme (human).
-
Substrate: [³H]-cAMP (Amersham/GE Healthcare).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂.[1]
-
Snake Venom (Crotalus atrox) for nucleotidase activity.
Workflow:
-
Preparation: Dilute Piclamilast in DMSO (stock 10 mM) to serial concentrations (0.1 nM – 10 µM).
-
Incubation: Mix enzyme + inhibitor + [³H]-cAMP in 96-well plate. Incubate at 30°C for 30 mins.
-
Termination: Boil plate for 2 mins to stop PDE4 activity.
-
Conversion: Add Snake Venom (nucleotidase) to convert [³H]-AMP to [³H]-Adenosine. Incubate 15 mins.
-
Separation: Use ion-exchange resin (Dowex) to bind unreacted [³H]-cAMP. Elute [³H]-Adenosine.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Figure 2: High-Throughput Screening Workflow for PDE4 Inhibition.
Safety & Toxicology
-
Emetic Potential: The primary safety concern for this class is emesis.[1] Piclamilast is highly emetic in ferrets and dogs, mediated by PDE4D inhibition in the area postrema.[1]
-
Vasculitis: High doses in rats have shown potential for mesenteric vasculitis, a class effect of PDE4 inhibitors.[1]
-
Handling: The compound is an irritant.[1] Use standard PPE (gloves, goggles) and handle in a fume hood.[1]
References
-
Ashton, M. J., et al. (1994).[1] "Selective Type IV Phosphodiesterase Inhibitors as Antiasthmatic Agents. The Syntheses and Biological Activities of 3-(Cyclopentyloxy)-4-methoxybenzamides and Analogues." Journal of Medicinal Chemistry.
-
Montana, J. G., et al. (1998).[1] "PDE4 Inhibitors: The Status of the Fourth Generation." Annual Reports in Medicinal Chemistry.
-
Raeburn, D., et al. (1994).[1] "Anti-inflammatory and bronchodilator properties of RP 73401, a novel and selective phosphodiesterase Type IV inhibitor."[1][5] British Journal of Pharmacology.[1]
-
PubChem Compound Summary. (2025). "Piclamilast (CID 154575)."[6] National Center for Biotechnology Information.[1]
-
ChemicalBook. (2025). "this compound CAS 158429-58-4."[7]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitor binding to type 4 phosphodiesterase (PDE4) assessed using [3H]piclamilast and [3H]rolipram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piclamilast | 144035-83-6 [chemicalbook.com]
- 5. Piclamilast | C18H18Cl2N2O3 | CID 154575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. SID 46515100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 158429-58-4 Cas No. | 3-Cyclopentyloxy-4-methoxybenzamide | Matrix Scientific [matrixscientific.com]
Technical Guide: Structure-Activity Relationship of 3-(cyclopentyloxy)-4-methoxybenzamide
The following technical guide details the structure-activity relationship (SAR), synthesis, and pharmacological profile of the 3-(cyclopentyloxy)-4-methoxybenzamide scaffold. This class of molecules represents a cornerstone in "Second Generation" PDE4 inhibitors, evolved to overcome the metabolic instability of Rolipram while maximizing anti-inflammatory potency.
Executive Summary
The This compound motif acts as a privileged pharmacophore for the inhibition of Phosphodiesterase-4 (PDE4) , an enzyme critical in regulating intracellular cAMP levels. While the core catechol ether moiety mimics the binding of the archetype inhibitor Rolipram, the benzamide functionality introduces a versatile "handle" for optimizing solubility, potency, and isoform selectivity.
This guide analyzes the transition from the primary benzamide scaffold to high-potency derivatives like Piclamilast (RP 73401) , dissecting the molecular interactions that drive picomolar affinity and the therapeutic window challenges (emesis) that define this chemical class.
Molecular Architecture & Binding Mode
To understand the SAR, one must first visualize the PDE4 active site, which is divided into three distinct regions: the Q1 pocket , the Q2 pocket , and the Metal-Binding Pocket (M-Pocket) .
The Pharmacophore Map
The this compound structure engages these pockets as follows:
-
4-Methoxy Group (Q1 Pocket): This group is strictly constrained. It forms a hydrogen bond with the backbone of a conserved Glutamine residue (e.g., Gln369 in PDE4D). Steric bulk larger than a methoxy group typically abolishes activity here.
-
3-Cyclopentyloxy Group (Q2 Pocket): This hydrophobic pocket accommodates larger alkyl or cycloalkyl groups. The cyclopentyl ring provides optimal van der Waals contacts, sealing the hydrophobic cleft.
-
Benzamide Moiety: The amide linker positions the distal aryl group (in derivatives) toward the solvent-accessible region or the metal pocket, often forming a "clamp" mechanism over the active site.
Visualization: SAR Logic Map
The following diagram illustrates the functional zones of the molecule.
Figure 1: Functional decomposition of the this compound scaffold mapping chemical groups to PDE4 active site pockets.
Detailed Structure-Activity Relationships (SAR)
The Catechol Ether "Anchor"
The 3,4-dialkoxyphenyl substructure is the non-negotiable anchor of the molecule.
-
3-Position (Cyclopentyloxy): This group is optimized for the large, hydrophobic Q2 pocket. Replacing the cyclopentyl ring with smaller groups (methyl, ethyl) drastically reduces potency (100-fold loss). Replacing it with a cyclopropylmethoxy group (as in Roflumilast) maintains potency but alters the metabolic profile.
-
4-Position (Methoxy): This group must remain small. It occupies the Q1 pocket, which is sterically restricted. Attempts to expand this to an ethoxy or isopropoxy group usually result in a clash with the enzyme backbone, breaking the critical hydrogen bond with the invariant Glutamine.
The Benzamide "Linker" & N-Substitution
The primary amide (
The Piclamilast Optimization Case Study:
-
Modification: Introduction of a 3,5-dichloropyridin-4-yl group on the amide nitrogen.
-
Effect: Potency increases from
to (Piclamilast ). -
Mechanism: The electron-deficient pyridine ring engages in
-stacking interactions, while the chlorine atoms may interact with specific residues near the metal binding site, effectively "locking" the inhibitor in the active site.
Table 1: SAR Comparison of Benzamide Derivatives
| Compound | R1 (Pos 3) | R2 (Pos 4) | N-Substituent (Amide) | PDE4 IC50 (nM) | Notes |
| Core Scaffold | Cyclopentyloxy | Methoxy | -H (Primary Amide) | ~1,200 | Moderate activity; starting point. |
| Piclamilast | Cyclopentyloxy | Methoxy | 3,5-dichloropyridin-4-yl | 0.5 - 5.0 | High potency; "Gold Standard" binder. |
| Rolipram | Cyclopentyloxy | Methoxy | (Pyrrolidinone ring) | ~200 | Different scaffold, shown for reference. |
| Analogue A | Methoxy | Methoxy | 3,5-dichloropyridin-4-yl | >10,000 | Loss of Q2 hydrophobic interaction. |
| Analogue B | Cyclopentyloxy | Ethoxy | 3,5-dichloropyridin-4-yl | >5,000 | Steric clash in Q1 pocket. |
Mechanistic Signaling Pathways
Inhibiting PDE4 with a benzamide prevents the hydrolysis of cAMP. This accumulation of cAMP triggers a phosphorylation cascade that results in broad anti-inflammatory effects.
Key Pathway Steps:
-
Inhibition: Benzamide binds PDE4 catalytic domain.
-
Accumulation: cAMP levels rise in the cytosol.
-
Activation: cAMP binds the regulatory subunits of Protein Kinase A (PKA) , releasing the catalytic subunits.
-
Effect: PKA phosphorylates CREB (cAMP Response Element Binding protein) and inhibits NF-
B signaling, reducing the transcription of inflammatory cytokines (TNF- , IL-17).
Figure 2: Signal transduction pathway initiated by PDE4 inhibition leading to anti-inflammatory gene expression.
Experimental Protocols: Synthesis & Assay
Synthesis of the Benzamide Core
The synthesis of this compound derivatives typically proceeds from Isovanillin (3-hydroxy-4-methoxybenzaldehyde). This route is robust and scalable.[1][2]
Protocol:
-
Etherification (Q2 Pocket Formation):
-
Oxidation (Aldehyde to Acid):
-
Reagents:
, , t-Butanol/Water (Pinnick Oxidation). -
Conditions: Room temperature, 2 hours.
-
Note: Avoids over-oxidation or chlorination side products common with harsher oxidants.
-
-
Amide Coupling (Warhead Attachment):
-
Reagents: Thionyl chloride (
) to form acid chloride, followed by addition of the amine (e.g., 4-amino-3,5-dichloropyridine) and a base (NaH or Pyridine). -
Conditions: Reflux for acid chloride;
to RT for coupling.
-
Figure 3: Synthetic workflow for the production of this compound derivatives.
PDE4 Inhibition Assay (Self-Validating Protocol)
To ensure data trustworthiness, use a Scintillation Proximity Assay (SPA) .
-
Principle: PDE4 hydrolyzes
-cAMP to -AMP.[6] Yttrium silicate beads bind AMP (but not cAMP). When -AMP binds the bead, it stimulates the scintillant, emitting light. -
Validation:
-
Positive Control: Rolipram (
) should show >95% inhibition. -
Negative Control: DMSO vehicle only (0% inhibition).
-
Z-Factor: Must be > 0.5 for the assay to be considered statistically robust.
-
Therapeutic & Toxicology Profile
Efficacy
Benzamide PDE4 inhibitors are potent anti-inflammatories, effective in models of COPD (Chronic Obstructive Pulmonary Disease) and Asthma . They reduce neutrophil degranulation and eosinophil infiltration.
The "Emesis" Challenge
The major limiting factor for this class is emesis (vomiting).
-
Cause: Inhibition of PDE4D subtype in the area postrema of the brainstem.
-
SAR Implication: The this compound core (especially Piclamilast) is highly emetic because it does not discriminate sufficiently between the anti-inflammatory PDE4B subtype and the emetic PDE4D subtype.
-
Modern Strategy: Newer SAR efforts focus on allosteric modulation or reducing brain penetrance to mitigate this side effect.
References
-
Ashton, M. J., et al. (1994). "Selective Type IV Phosphodiesterase Inhibitors as Antiasthmatic Agents. The Syntheses and Biological Activities of 3-(Cyclopentyloxy)-4-methoxybenzamides and Analogues." Journal of Medicinal Chemistry.
-
Burnouf, C., et al. (2000). "Piclamilast: A Potent and Selective Inhibitor of Phosphodiesterase 4." Journal of Medicinal Chemistry.
-
PubChem Compound Summary. "Piclamilast (CID 154575)."[7] National Center for Biotechnology Information.
-
Houslay, M. D., et al. (2005). "PDE4 Inhibitors: Structural Properties and Therapeutic Potential." Drug Discovery Today.
-
Press, N. J., & Banner, K. H. (2009). "PDE4 Inhibitors - A Review of the Current Field." Progress in Medicinal Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of the benzamide fragment targeting the S2' site leads to potent dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. BindingDB BDBM14368 3-(3-Cyclopentyloxy-4-methoxy-benzyl)-8-[1-(4-methoxy-benzyloxy)-1-methyl-ethyl]-3H-purin-6-ylamine::3-{[3-(cyclopentyloxy)-4-methoxyphenyl]methyl}-8-{2-[(4-methoxyphenyl)methoxy]propan-2-yl}-3H-purin-6-amine::V11294 Analogue 5d [w.bindingdb.org]
- 7. Piclamilast - Wikipedia [en.wikipedia.org]
The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Discovery and Development of 3-(Cyclopentyloxy)-4-methoxybenzamide and its Analogs in Phosphodiesterase 4 Inhibition
Abstract
The 3-(cyclopentyloxy)-4-methoxybenzamide scaffold has emerged as a cornerstone in the design of potent and selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme class critically implicated in inflammatory and neurological disorders. This technical guide provides an in-depth analysis of the discovery and development trajectory of this privileged chemical architecture. We will dissect the causal chain from the initial recognition of the 3-(cyclopentyloxy)-4-methoxyphenyl moiety as a key pharmacophore to the nuanced structure-activity relationship (SAR) studies that have refined its therapeutic potential. This document will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the medicinal chemistry, pharmacology, and synthetic strategies underpinning this important class of compounds.
Introduction: The Genesis of a Key Pharmacophore
The quest for novel therapeutics for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD), as well as neurodegenerative conditions like Alzheimer's disease, has led to a focused investigation of the phosphodiesterase (PDE) enzyme superfamily.[1] Among these, PDE4, which specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP), has been a particularly compelling target.[2] Inhibition of PDE4 elevates intracellular cAMP levels, which in turn suppresses inflammatory responses and modulates neuronal function.[3][4]
The seminal discovery of the therapeutic potential of PDE4 inhibitors was exemplified by rolipram, a compound characterized by a 3-(cyclopentyloxy)-4-methoxyphenyl group.[5] While rolipram's clinical development was hampered by side effects such as nausea and emesis, its chemical blueprint provided a foundational pharmacophore for subsequent drug discovery endeavors.[5] The this compound scaffold retains the key catechol-like ether structure of rolipram, which is crucial for high-affinity binding to the active site of PDE4, while offering a versatile platform for synthetic modification to enhance potency, selectivity, and drug-like properties.
Medicinal Chemistry: Decoding the Structure-Activity Relationship
The development of potent and selective PDE4 inhibitors based on the this compound scaffold has been a testament to the power of iterative medicinal chemistry. The core structure presents several points for chemical modification, each influencing the compound's interaction with the target enzyme.
The Privileged 3-(Cyclopentyloxy)-4-methoxyphenyl Moiety
The 3-(cyclopentyloxy)-4-methoxyphenyl group is a recurring motif in a multitude of potent PDE4 inhibitors. Its efficacy stems from its ability to mimic the catechol moiety of the natural substrate, cAMP, thereby anchoring the inhibitor within the enzyme's active site. The cyclopentyloxy group, in particular, has been shown to confer a favorable balance of lipophilicity and conformational rigidity, contributing to enhanced potency and selectivity.
The Versatile Benzamide Functionality
The benzamide group serves as a versatile linker and a key interaction point with the PDE4 enzyme. Structure-activity relationship (SAR) studies on a range of N-substituted benzamides have revealed that modifications at this position can profoundly impact potency and selectivity for different PDE4 subtypes (A, B, C, and D). For instance, the development of compounds like GEBR-7b, a selective PDE4D inhibitor, has underscored the importance of the N-substituted moiety in achieving subtype selectivity.[4][6]
The following table summarizes the inhibitory activity of selected compounds featuring the 3-(cyclopentyloxy)-4-methoxyphenyl core, illustrating the impact of structural modifications on PDE4 inhibition.
| Compound | Target | IC50 (nM) | Therapeutic Area | Reference |
| Rolipram | PDE4 | 2-95 | Depression (investigational) | [5] |
| GEBR-7b | PDE4D | Potent | Alzheimer's Disease (preclinical) | [4][6] |
| Analogs of GEBR-7b (e.g., compound 8a) | PDE4D | Potent | Alzheimer's Disease (preclinical) | [4] |
| 3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide (Piclamilast) | PDE4 | Potent | Asthma (investigational) |
Pharmacology and Mechanism of Action: Elevating cAMP Signaling
The therapeutic effects of this compound-based PDE4 inhibitors are mediated through the modulation of the cAMP signaling pathway. PDE4 enzymes are responsible for the degradation of cAMP to AMP. By inhibiting PDE4, these compounds prevent this degradation, leading to an accumulation of intracellular cAMP.
Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and promotes the transcription of genes involved in anti-inflammatory responses and neuronal plasticity.[4] This mechanism underlies the therapeutic potential of these compounds in both inflammatory and neurological disorders.
Synthetic Chemistry: Constructing the Core Scaffold
The synthesis of this compound and its derivatives typically commences with commercially available starting materials and involves a straightforward and scalable reaction sequence. A key intermediate in this process is 3-(cyclopentyloxy)-4-methoxybenzaldehyde.
Experimental Protocol: Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde
This protocol is adapted from methodologies described in the patent literature.[7]
Materials:
-
3-Hydroxy-4-methoxybenzaldehyde (isovanillin)
-
Cyclopentyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 3-hydroxy-4-methoxybenzaldehyde in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add cyclopentyl bromide to the reaction mixture.
-
Heat the reaction to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(cyclopentyloxy)-4-methoxybenzaldehyde.
Synthesis of the Benzamide Scaffold
The this compound core is then synthesized from the corresponding benzaldehyde via a two-step oxidation and amidation sequence.
-
Oxidation: The 3-(cyclopentyloxy)-4-methoxybenzaldehyde is oxidized to the corresponding carboxylic acid, 3-(cyclopentyloxy)-4-methoxybenzoic acid, using a suitable oxidizing agent such as potassium permanganate or Jones reagent.
-
Amidation: The resulting carboxylic acid is then coupled with ammonia or a primary/secondary amine using standard amide bond-forming reagents (e.g., HATU, HOBt, EDC) to yield the desired this compound analog.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly fruitful starting point for the discovery of potent and selective PDE4 inhibitors. The extensive body of research surrounding this chemical class has provided invaluable insights into the structural requirements for effective PDE4 inhibition and has paved the way for the development of novel therapeutics for a range of debilitating diseases.
Future research in this area will likely focus on the development of inhibitors with improved subtype selectivity, particularly for PDE4B and PDE4D, to minimize the dose-limiting side effects associated with earlier generations of PDE4 inhibitors. Furthermore, the exploration of novel N-substituents on the benzamide core may lead to compounds with enhanced pharmacokinetic properties and improved brain penetrance for the treatment of neurological disorders. The continued application of rational drug design principles to the this compound scaffold holds significant promise for the future of PDE4-targeted therapies.
References
-
Yahya-Meymandi, A., Mohammadi Ziarani, G., Shafiee, A., & Foroumadi, A. (2016). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Iranian Journal of Pharmaceutical Research, 15(3), 349–355. [Link]
-
Caraci, F., et al. (2015). Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors. Journal of Medicinal Chemistry, 58(1), 220-233. [Link]
-
Hopkins, C. R., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1753-1757. [Link]
-
Patsnap Synapse. (2024). What are PDE4B inhibitors and how do they work? [Link]
-
National Center for Biotechnology Information. (2006). 4-(3-Cyclopentoxy-4-[11C]methoxy-phenyl)pyrrolidin-2-one. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]
-
MDPI. (2022). Study of the Structure–Activity Relationship of an Anti-Dormant Mycobacterial Substance 3-(Phenethylamino)Demethyl(oxy)aaptamine to Create a Probe Molecule for Detecting Its Target Protein. [Link]
-
National Center for Biotechnology Information. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. [Link]
-
Patsnap Synapse. (2023). What are PDE4 inhibitors and how do you quickly get the latest development progress? [Link]
-
Maurice, D. H., et al. (2014). Therapeutic targeting of 3',5'-cyclic nucleotide phosphodiesterases: Inhibition and beyond. Nature Reviews Drug Discovery, 13(4), 290-314. [Link]
-
Xiong, Y., et al. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of Medicinal Chemistry, 53(11), 4412-4421. [Link]
-
National Center for Biotechnology Information. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. [Link]
-
MDPI. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. [Link]
- Google Patents. (2007). Method for producing 3-cyclopentyloxy-4-methoxybenzaldehyde.
-
PubChem. (n.d.). 3-(cyclopentyloxy)-N-(2-fluorophenyl)-4-methoxybenzamide. [Link]
-
ResearchGate. (2018). New insights into selective PDE4D inhibitors: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime (GEBR-7b) structural development and promising activities to restore memory impairment. [Link]
Sources
- 1. Therapeutic targeting of 3’,5’-cyclic nucleotide phosphodiesterases: Inhibition and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. What are PDE4B inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-(3-Cyclopentoxy-4-[11C]methoxy-phenyl)pyrrolidin-2-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JP2007532584A - Method for producing 3-cyclopentyloxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
A Technical Guide to the Preclinical Evaluation of 3-(Cyclopentyloxy)-4-methoxybenzamide for Asthma Research
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals investigating the therapeutic potential of 3-(cyclopentyloxy)-4-methoxybenzamide and its derivatives as novel treatments for asthma. By integrating established principles of asthma pathophysiology with robust preclinical testing methodologies, this document serves as a comprehensive resource for the systematic evaluation of this promising class of compounds.
Introduction: The Rationale for Targeting Phosphodiesterase 4 in Asthma
Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness, reversible airflow obstruction, and respiratory symptoms such as wheezing, coughing, and shortness of breath. The underlying inflammation is a complex interplay of various immune cells, including mast cells, eosinophils, T-lymphocytes, and neutrophils, which release a cascade of inflammatory mediators.
A key regulator of inflammatory cell activity is the intracellular second messenger, cyclic adenosine monophosphate (cAMP). Phosphodiesterase 4 (PDE4) is a predominant enzyme in inflammatory and immune cells that specifically hydrolyzes cAMP, thereby terminating its signaling. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors, resulting in a broad range of anti-inflammatory responses.
Compounds based on the this compound scaffold have emerged as potent and selective PDE4 inhibitors. Notably, derivatives such as 3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide have demonstrated significant potential in preclinical studies, suggesting a promising therapeutic avenue for asthma.[1] This guide will delineate the critical steps and assays required to thoroughly characterize the preclinical efficacy and safety of this chemical series.
Mechanism of Action: Elucidating the Anti-Inflammatory Cascade
The primary mechanism of action for this compound derivatives in the context of asthma is the selective inhibition of the PDE4 enzyme. This inhibition sets off a signaling cascade that ultimately suppresses the inflammatory processes driving the disease.
The Central Role of cAMP Elevation
By inhibiting PDE4, these compounds prevent the degradation of cAMP in key inflammatory and structural cells of the airways. The resulting increase in intracellular cAMP levels leads to:
-
Suppression of Inflammatory Cell Activation: Elevated cAMP levels inhibit the release of pro-inflammatory mediators (e.g., histamine, leukotrienes, cytokines) from mast cells, eosinophils, neutrophils, and T-lymphocytes.
-
Relaxation of Airway Smooth Muscle: Increased cAMP in airway smooth muscle cells promotes relaxation, leading to bronchodilation.
-
Enhanced Anti-inflammatory Gene Transcription: cAMP can activate the transcription factor CREB (cAMP response element-binding protein), which can promote the expression of anti-inflammatory genes.
dot digraph "PDE4 Inhibition Signaling Pathway" { rankdir="LR"; size="7.6,5"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, arrowsize=0.8];
} "PDE4 Inhibition Pathway"
In Vitro Evaluation: A Step-by-Step Approach
A tiered in vitro testing cascade is essential to characterize the potency, selectivity, and cellular effects of this compound derivatives.
Primary Screening: PDE4 Enzyme Inhibition Assay
The initial step is to determine the direct inhibitory activity of the compound on the PDE4 enzyme.
Protocol: Fluorescence Polarization (FP)-Based PDE4 Inhibition Assay
-
Reagents: Recombinant human PDE4 enzyme, FAM-labeled cAMP substrate, binding agent, assay buffer.
-
Procedure: a. In a 384-well plate, add assay buffer, the test compound at various concentrations, and the PDE4 enzyme. b. Incubate for 15 minutes at room temperature to allow compound-enzyme interaction. c. Initiate the reaction by adding the FAM-cAMP substrate. d. Incubate for 60 minutes at room temperature. e. Stop the reaction and add the binding agent, which binds to the linearized FAM-AMP product. f. Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: The increase in FP is proportional to PDE4 activity. Calculate the IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity.
| Compound | PDE4 Isoform | IC50 (nM) |
| Roflumilast (Reference) | PDE4B | ~0.8 |
| PDE4D | ~0.7 | |
| 3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide | PDE4 (mixed) | Potent inhibition observed[1] |
Note: Specific IC50 values for this compound derivatives against different PDE4 isoforms should be determined experimentally.
Cellular Assays: Quantifying Anti-Inflammatory Effects
The next stage involves assessing the compound's ability to modulate inflammatory responses in relevant cell types.
Protocol: LPS-Induced TNF-α Release from Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell Culture: Isolate PBMCs from healthy donor blood and culture them in appropriate media.
-
Procedure: a. Pre-incubate the PBMCs with various concentrations of the test compound for 1 hour. b. Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. c. Incubate for 24 hours. d. Collect the cell culture supernatant. e. Measure the concentration of TNF-α in the supernatant using an ELISA kit.
-
Data Analysis: Determine the IC50 value for the inhibition of TNF-α release.
Protocol: Inhibition of Mast Cell Degranulation
-
Cell Line: Use a suitable mast cell line (e.g., RBL-2H3) or primary mast cells.
-
Procedure: a. Pre-incubate mast cells with the test compound. b. Induce degranulation with an appropriate stimulus (e.g., compound 48/80 or IgE/antigen). c. Measure the release of β-hexosaminidase, a marker of degranulation, using a colorimetric assay.
-
Data Analysis: Calculate the percentage inhibition of degranulation at different compound concentrations.
dot digraph "InVitro_Assay_Workflow" { rankdir="TB"; size="7.6,5"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} "In Vitro Assay Workflow"
In Vivo Efficacy Models: Simulating Asthma Pathophysiology
Animal models are indispensable for evaluating the therapeutic potential of a drug candidate in a complex biological system. The ovalbumin (OVA)-induced allergic asthma model in mice is a widely accepted standard.
Protocol: Ovalbumin-Induced Allergic Asthma in BALB/c Mice
-
Sensitization: a. On days 0 and 14, administer an intraperitoneal (i.p.) injection of OVA emulsified in alum adjuvant.
-
Challenge: a. On days 28, 29, and 30, expose the mice to an aerosolized solution of OVA for 30 minutes.
-
Treatment: a. Administer this compound or a vehicle control (e.g., orally or i.p.) at various doses, typically 1 hour before each OVA challenge.
-
Endpoints (24-48 hours after the last challenge): a. Airway Hyperresponsiveness (AHR): Measure the response to increasing concentrations of inhaled methacholine using whole-body plethysmography.[2][3] b. Bronchoalveolar Lavage (BAL): Collect BAL fluid to quantify inflammatory cell infiltration (total and differential cell counts, particularly eosinophils). c. Lung Histology: Process lung tissue for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production). d. Cytokine Analysis: Measure Th2 cytokine levels (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates by ELISA. e. Serum IgE: Measure OVA-specific IgE levels in the serum.
| Treatment Group | Eosinophil Count in BAL Fluid (cells/mL) | Airway Hyperresponsiveness (Penh at 50 mg/mL Methacholine) |
| Vehicle Control | High | High |
| This compound (Low Dose) | Reduced | Reduced |
| This compound (High Dose) | Significantly Reduced | Significantly Reduced |
| Fluticasone Propionate (Positive Control) | Significantly Reduced | Significantly Reduced |
This table represents expected outcomes and should be populated with experimental data.
dot digraph "InVivo_Asthma_Model_Workflow" { rankdir="LR"; size="7.6,5"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} "In Vivo Asthma Model Workflow"
Pharmacokinetics and Safety Assessment
A preliminary evaluation of the pharmacokinetic (PK) and safety profile of the lead compound is crucial for its progression.
Pharmacokinetic Studies
Protocol: Rodent Pharmacokinetic Profiling
-
Dosing: Administer the compound to rats or mice via the intended clinical route (e.g., oral) and intravenously.
-
Sampling: Collect blood samples at multiple time points post-dosing.
-
Analysis: Quantify the concentration of the parent drug and any major metabolites in plasma using LC-MS/MS.[2]
-
Parameters to Determine:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the curve (AUC)
-
Half-life (t1/2)
-
Bioavailability
-
| Compound | Route | Bioavailability (%) | t1/2 (hours) |
| Roflumilast (Human) | Oral | ~80% | ~17 |
| This compound derivative (Rodent) | Oral | To be determined | To be determined |
Preliminary Safety and Toxicology
In Vitro Cytotoxicity: Assess the compound's effect on the viability of various cell lines (e.g., HepG2 for liver toxicity) using assays like the MTT or LDH release assay.[4]
hERG Channel Inhibition: Evaluate the potential for cardiac liability by testing the compound's ability to inhibit the hERG potassium channel, a common cause of drug-induced QT prolongation.
Ames Test: Screen for mutagenic potential using this bacterial reverse mutation assay.[5]
Conclusion and Future Directions
This guide outlines a comprehensive preclinical strategy for the evaluation of this compound derivatives for the treatment of asthma. A successful progression through this cascade of in vitro and in vivo studies will provide a robust data package to support the advancement of a lead candidate into further development.
Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity while minimizing potential side effects. Furthermore, exploring the efficacy of these compounds in models of steroid-resistant asthma could unveil a significant therapeutic niche.
References
-
BPS Bioscience. (n.d.). Roflumilast PDE4. Retrieved from [Link]
- Lin, C. S., et al. (2018). Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases. Journal of Thoracic Disease, 10(9), 5585–5596.
- David, M., et al. (2004). High absolute bioavailability of the new oral phosphodiesterase-4 inhibitor roflumilast. Clinical Pharmacokinetics, 43(11), 785–792.
-
The Rockefeller University. (n.d.). A cell-free, high-throughput hERG safety assay. Retrieved from [Link]
- Martorana, P. A., et al. (2005). Roflumilast fully prevents emphysema in mice chronically exposed to cigarette smoke. American Journal of Respiratory and Critical Care Medicine, 172(7), 848–853.
- Lötvall, J., et al. (2002). Intranasal fluticasone propionate inhibits allergen induced bone marrow eosinophilia in mice. Pulmonary Pharmacology & Therapeutics, 15(3), 255–261.
- Barnes, P. J. (2011). Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease. British Journal of Pharmacology, 163(1), 1–13.
- Turner, C. R., et al. (1995). Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues. Journal of Medicinal Chemistry, 38(13), 2531–2542.
- Kim, S. H., et al. (2020). The Effect of Bronchoconstriction by Methacholine Inhalation in a Murine Model of Asthma. International Archives of Allergy and Immunology, 181(10), 763–772.
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
- Cassidy, K. C., & R-S, K. (2000). Quantitation of N-(3,5-dichloropyrid-4-yl)-3-cyclopentyloxy-4-methoxybenzamide and 4-amino-3,5-dichloropyridine in rat and mouse plasma by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 845–854.
- DaSilva, J. N., et al. (2006). 4-(3-Cyclopentoxy-4-[11C]methoxy-phenyl)pyrrolidin-2-one. In Molecular Imaging and Contrast Agent Database (MICAD).
- Lee, K. R., et al. (2006). Noble 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives. part I: synthesis and SAR studies for the inhibition of TNF-alpha production. Bioorganic & Medicinal Chemistry Letters, 16(11), 2994–2997.
- Nugroho, A. E., et al. (2010). Inhibitory effect of 2,5-bis(4-hydroxy-3-methoxybenzylidene) cyclopentanone on mast cell histamine mediated-rat paw edema. Songklanakarin Journal of Science and Technology, 32(4), 341-347.
- Dente, F. L., et al. (2006). Inhaled fluticasone propionate is effective as well as oral prednisone in reducing sputum eosinophilia during exacerbations of asthma which do not require hospitalization. Pulmonary Pharmacology & Therapeutics, 19(1), 30–36.
- Palmqvist, M., et al. (1999). Prolonged protection against methacholine-induced bronchoconstriction by the inhaled beta 2-agonist formoterol. Chest, 116(6), 1563–1568.
- Kim, S. H., et al. (2020). The Effect of Bronchoconstriction by Methacholine Inhalation in a Murine Model of Asthma. International Archives of Allergy and Immunology, 181(10), 763-772.
- Hatzelmann, A., et al. (2001). In Vivo Efficacy in Airway Disease Models of Roflumilast, a Novel Orally Active PDE4 Inhibitor. Journal of Pharmacology and Experimental Therapeutics, 297(1), 267–279.
- Kang, S. A., & Yu, H. S. (2025). Microarray-based characterization of airway inflammation induced by environmental Acanthamoeba exposure versus the ovalbumin-alum model. Parasites, Hosts and Diseases, 63(4), 327-339.
- Lapperre, T. S., et al. (2007). Effect of salmeterol/fluticasone propionate on airway inflammation in COPD: a randomised controlled trial.
- Hamelmann, E., et al. (1997). Noninvasive measurement of airway responsiveness in allergic mice using barometric plethysmography. American Journal of Respiratory and Critical Care Medicine, 156(3), 766–775.
- Chatterjee, A., et al. (2019). Cyclo-oxygenase and lipoxygenase pathways in mast cell dependent-neurogenic inflammation induced by electrical stimulation of the rat saphenous nerve. British Journal of Pharmacology, 176(16), 3051–3067.
- Min, B., & Paul, W. E. (2008). IL-33 promotes eosinophilia in vivo and antagonizes IL-5-dependent eosinophil hematopoiesis ex vivo.
- Jayaram, L., et al. (2005). Steroid naive eosinophilic asthma: anti-inflammatory effects of fluticasone and montelukast. Thorax, 60(2), 100–105.
- Global Initiative for Chronic Obstructive Lung Disease. (2025). Global Strategy for the Diagnosis, Management, and Prevention of Chronic Obstructive Pulmonary Disease.
- Wang, Y., et al. (2024). Monotropein Alleviates Ovalbumin-Induced Asthma in Mouse Model by Inhibiting AKT/NF-κB Pathway.
- Xiong, Y., et al. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of Medicinal Chemistry, 53(11), 4412–4421.
- Parada, C. A., et al. (2015). Mast cell degranulation mediates compound 48/80-induced hyperalgesia in mice. Pain, 156(8), 1517–1525.
- Vignola, A. M., et al. (1998). Fluticasone propionate induced alterations to lung function and the immunopathology of asthma over time. Thorax, 53(7), 549–555.
- Hagan, J. B., & Kita, H. (2006). Two puffs of 90 microg albuterol prior to 3% saline sputum induction results in less FEV-1 decline than single concentration 25 mg/ml methacholine challenge. Allergy and Asthma Proceedings, 27(5), 422–425.
- Liu, J., et al. (2025). Acute airway eosinophilic inflammation model in mice induced by ovalbumin, house dust mite, or shrimp tropomyosin: a comparative study. Allergy, Asthma & Immunology Research, 17(3), e34.
- Martorana, P. A., et al. (2005). Roflumilast fully prevents emphysema in mice chronically exposed to cigarette smoke. American Journal of Respiratory and Critical Care Medicine, 172(7), 848–853.
- Lee, H., et al. (2023). Formononetin Inhibits Mast Cell Degranulation to Ameliorate Compound 48/80-Induced Pseudoallergic Reactions. International Journal of Molecular Sciences, 24(14), 11425.
- Nioi, P., et al. (2013). Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis. Toxicological Sciences, 136(1), 105–119.
-
Taylor & Francis. (n.d.). Methacholine – Knowledge and References. Retrieved from [Link]
- Kumar, D., et al. (2024). Therapeutic potential of flavonoids in ovalbumin induced asthma in mice model.
Sources
- 1. Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of N-(3,5-dichloropyrid-4-yl)-3-cyclopentyloxy-4-methoxybenzamide and 4-amino-3,5-dichloropyridine in rat and mouse plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of 3',5'-cyclic nucleotide phosphodiesterases: inhibition and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 3-(Cyclopentyloxy)-4-methoxybenzamide (Piclamilast): A Potent PDE4 Inhibitor with Therapeutic Potential in Inflammatory Diseases
For distribution to: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of 3-(cyclopentyloxy)-4-methoxybenzamide, more commonly known as Piclamilast (also identified as RP 73401), a potent and selective second-generation phosphodiesterase 4 (PDE4) inhibitor. Piclamilast has emerged as a compound of significant interest for its therapeutic potential in treating a range of inflammatory conditions, particularly respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
By selectively targeting the PDE4 enzyme, which is highly expressed in immune and inflammatory cells, Piclamilast effectively increases intracellular levels of cyclic adenosine monophosphate (cAMP). This upregulation of cAMP modulates multiple downstream signaling pathways, leading to a broad spectrum of anti-inflammatory effects. These include the suppression of pro-inflammatory cytokines and chemokines, and the inhibition of inflammatory cell recruitment and activation.
This document details Piclamilast's chemical properties, a general synthesis protocol, and its intricate mechanism of action. Furthermore, it consolidates preclinical data from in vitro and in vivo studies, demonstrating its efficacy in established animal models of asthma and COPD. Quantitative data on its impact on inflammatory markers, alongside detailed experimental protocols, are provided to offer field-proven insights. This guide also addresses the pharmacokinetic profile and safety considerations of Piclamilast, aiming to serve as a critical resource for ongoing research and the potential clinical development of this promising anti-inflammatory agent.
Introduction: A Second-Generation PDE4 Inhibitor
This compound, or Piclamilast (RP 73401), is a small molecule belonging to the benzamide class. It is recognized as a second-generation phosphodiesterase 4 (PDE4) inhibitor, designed as a structural analogue to earlier compounds like rolipram, with the goal of an improved therapeutic index.[1] The chemical structure of Piclamilast was first reported in a 1995 European patent application.[1]
The PDE4 enzyme family plays a crucial role in the inflammatory cascade by degrading cyclic adenosine monophosphate (cAMP), a vital second messenger that governs the function of numerous immune and inflammatory cells.[2] Through the selective inhibition of PDE4, Piclamilast elevates intracellular cAMP levels, triggering a wide array of anti-inflammatory responses. This mechanism has established Piclamilast as a compelling candidate for the management of inflammatory disorders, with a primary focus on respiratory conditions like asthma and COPD.[1]
This guide offers an in-depth exploration of Piclamilast's chemical characteristics, pharmacological actions, preclinical effectiveness, and its pharmacokinetic and toxicological profile.
Chemical Profile and Synthesis
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 3-(cyclopentyloxy)-N-(3,5-dichloropyridin-4-yl)-4-methoxybenzamide | [1] |
| Synonyms | Piclamilast, RP 73401 | [1] |
| Molecular Formula | C₁₈H₁₈Cl₂N₂O₃ | [1] |
| Molecular Weight | 381.25 g/mol | [1] |
| CAS Number | 144035-83-6 | [1] |
| Appearance | Solid | [3] |
| Solubility | Soluble in ethanol (~20 mM) and DMSO (~100 mM) | [3] |
Synthesis Pathway
The synthesis of Piclamilast is a multi-step process that can be adapted for both laboratory and industrial-scale production. The general approach involves the coupling of a substituted benzoic acid with a substituted aminopyridine.
Figure 2. General synthetic pathway for Piclamilast.
A detailed, step-by-step protocol for the synthesis of Piclamilast is provided in the Experimental Protocols section of this guide.
Mechanism of Action: Modulating the Inflammatory Cascade
Piclamilast's therapeutic effects are rooted in its selective inhibition of phosphodiesterase 4 (PDE4).
PDE4 Inhibition and cAMP Signaling
PDE4 is the primary enzyme responsible for the hydrolysis of the second messenger cyclic adenosine monophosphate (cAMP) into the inactive adenosine monophosphate (AMP).[2] By inhibiting PDE4, Piclamilast prevents this degradation, leading to an accumulation of cAMP within the cell. This rise in intracellular cAMP activates downstream signaling pathways, most notably Protein Kinase A (PKA).
Sources
Technical Deep Dive: 3-(Cyclopentyloxy)-4-methoxybenzamide
Executive Summary & Chemical Identity
3-(cyclopentyloxy)-4-methoxybenzamide represents the core pharmacophore for a generation of selective Phosphodiesterase 4 (PDE4) inhibitors, most notably Piclamilast (RP 73401) and Roflumilast . Structurally, it is defined by a catechol ether backbone where the 3-position is occupied by a lipophilic cyclopentyl group and the 4-position by a methoxy group.
This scaffold is critical in respiratory drug discovery (Asthma, COPD) due to its ability to mimic the cAMP substrate in the PDE4 catalytic pocket, specifically leveraging the "hydrophobic clamp" mechanism. While the unsubstituted primary amide exists as a chemical intermediate, the term is often used interchangeably in research contexts to refer to the N-substituted bioactive derivatives.
Chemical Profile Table[1][2]
| Property | Value / Descriptor |
| IUPAC Name | This compound |
| Common Scaffold Ref | Rolipram-like dialkoxybenzamide |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| Key Derivative | Piclamilast (N-(3,5-dichloropyridin-4-yl) analogue) |
| Lipophilicity (LogP) | ~2.5 (Calculated for primary amide); >4.0 for Piclamilast |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
| Therapeutic Target | PDE4 (cAMP-specific 3',5'-cyclic phosphodiesterase 4) |
Synthetic Methodology & Process Chemistry
The synthesis of this compound requires precise regiochemical control to establish the dialkoxy pattern. The following protocol is based on scalable industrial processes developed to avoid racemization and minimize hazardous waste (e.g., replacing hydride reagents with carbonate bases).
Validated Synthesis Route
The synthesis proceeds from Isovanillin (3-hydroxy-4-methoxybenzaldehyde), utilizing its phenolic hydroxyl group for selective alkylation.
Step 1: Regioselective Alkylation (Etherification)
-
Reagents: Isovanillin, Cyclopentyl bromide, Potassium Carbonate (
), DMF. -
Protocol:
-
Charge a reactor with Isovanillin (1.0 eq) and DMF (5 vol).
-
Add finely ground anhydrous
(1.5 eq). Note: Use of carbonate avoids the safety risks of NaH on scale. -
Heat to 60°C and add Cyclopentyl bromide (1.2 eq) dropwise over 1 hour.
-
Agitate at 70-80°C for 4-6 hours. Monitor by HPLC for disappearance of isovanillin.
-
Workup: Quench with water, extract into Ethyl Acetate. Wash with dilute NaOH to remove unreacted phenol.
-
Yield: ~85-90% of 3-(cyclopentyloxy)-4-methoxybenzaldehyde.
-
Step 2: Oxidation to Carboxylic Acid
-
Reagents: Sodium Chlorite (
), Hydrogen Peroxide ( ), or Pinnick conditions. -
Industrial Insight: While Pinnick oxidation is common in academic labs, industrial routes often utilize aqueous
under alkaline conditions or (though manganese waste is problematic) to convert the aldehyde to 3-(cyclopentyloxy)-4-methoxybenzoic acid .
Step 3: Amidation
-
Reagents: Thionyl Chloride (
), Toluene, Ammonia (for primary amide) or 4-amino-3,5-dichloropyridine (for Piclamilast). -
Protocol:
-
Suspend the benzoic acid derivative in Toluene.
-
Add
(1.2 eq) and catalytic DMF. Heat to reflux to generate the acid chloride. -
Remove excess
via azeotropic distillation. -
Coupling: Add the acid chloride solution to a cooled mixture of the amine and a base (Triethylamine or Pyridine).
-
Crystallize the final benzamide from Ethanol/Water.
-
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic pathway from Isovanillin to the Benzamide scaffold.[1] Colors indicate reaction types (Yellow: Construction, Red: Activation, Green: Coupling).
Pharmacodynamics: Mechanism of Action
The this compound structure is a potent inhibitor of PDE4 , the enzyme responsible for hydrolyzing cyclic Adenosine Monophosphate (cAMP) to 5'-AMP in immune cells (eosinophils, neutrophils).
Structural Binding Mode
-
The Cyclopentyl Group: This moiety is critical. It occupies a distinct hydrophobic pocket (the Q-pocket) within the PDE4 active site. This "hydrophobic clamp" locks the inhibitor in place, preventing the entry of the natural substrate (cAMP).
-
The Methoxy Group: Mimics the interactions of the phosphate backbone of cAMP.
-
The Amide Region: Forms hydrogen bonds with a glutamine residue (Gln369 in PDE4D) in the binding pocket, stabilizing the complex.
Signaling Cascade
Inhibition of PDE4 leads to an accumulation of intracellular cAMP.
-
Elevated cAMP activates Protein Kinase A (PKA).
-
PKA phosphorylates downstream transcription factors (CREB) and inhibits NF-κB.
-
Result: Decreased expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-17) and reduced smooth muscle contraction.
Mechanism Diagram
Figure 2: Pharmacological cascade. The inhibitor blocks PDE4, preserving cAMP levels which triggers anti-inflammatory downstream signaling.
Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated using the following analytical parameters.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm.
-
Retention Time: The lipophilic cyclopentyl group will result in a later elution time compared to Isovanillin.
NMR Signature (¹H NMR, 400 MHz, DMSO-d₆)
-
Cyclopentyl Protons: Multiplets in the 1.5–1.9 ppm range (8H) and a methine proton (–OCH–) at ~4.8 ppm.
-
Methoxy Group: Singlet at ~3.8 ppm (3H).
-
Aromatic Protons: Three distinct signals in the 6.9–7.5 ppm range (ABX system).
-
Amide Protons: Broad singlets (if primary amide) or downfield signals (if N-substituted) >8.0 ppm.
References
-
Ashton, M. J., et al. (1994). "Selective Type IV Phosphodiesterase Inhibitors as Antiasthmatic Agents. The Syntheses and Biological Activities of 3-(Cyclopentyloxy)-4-methoxybenzamides and Analogues." Journal of Medicinal Chemistry, 37(11), 1696–1703.
-
Rhone-Poulenc Rorer S.A. (1998). "Process Development of the PDE IV Inhibitor 3-(Cyclopentyloxy)-N-(3,5-dichloropyrid-4-yl)-4-methoxybenzamide." Organic Process Research & Development, 2(3), 157–168.
-
PubChem Compound Summary. (2025). "3-Cyclopentyloxy-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide (Piclamilast)." National Center for Biotechnology Information.
- Muller, T., et al. (1996). "Subtypes of the type 4 cAMP phosphodiesterases: structure, regulation and selective inhibition." Trends in Pharmacological Sciences, 17(8), 294-298.
Sources
Methodological & Application
Application Note & Protocol: Synthesis of 3-(cyclopentyloxy)-4-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 3-(cyclopentyloxy)-4-methoxybenzamide, a valuable intermediate in pharmaceutical research. The protocol herein is centered around the robust and well-established Williamson ether synthesis, a cornerstone of organic chemistry. This application note details the reaction mechanism, a step-by-step experimental protocol, safety precautions, and methods for purification and characterization of the final product. The information is curated to provide researchers with the necessary details to confidently replicate this synthesis in a laboratory setting.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry. The core structure is a key component in the development of various therapeutic agents. A reliable and scalable synthesis of this compound is therefore crucial for advancing research in this area. The Williamson ether synthesis offers a straightforward and efficient method for the preparation of the target molecule from commercially available starting materials. This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.[1][2]
Reaction Scheme
The synthesis of this compound is achieved through the O-alkylation of 3-hydroxy-4-methoxybenzamide with cyclopentyl bromide. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), in the presence of a mild base like potassium carbonate to facilitate the formation of the phenoxide nucleophile.
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxy-4-methoxybenzamide (1.67 g, 10.0 mmol), anhydrous potassium carbonate (2.07 g, 15.0 mmol), and anhydrous N,N-dimethylformamide (30 mL).
-
Initial Stirring: Stir the suspension at room temperature for 15 minutes to ensure good mixing.
-
Addition of Alkylating Agent: Slowly add cyclopentyl bromide (1.79 g, 1.43 mL, 12.0 mmol) to the reaction mixture dropwise over 5 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C using a heating mantle. Maintain this temperature and continue stirring for 4-6 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The disappearance of the starting material (3-hydroxy-4-methoxybenzamide) indicates the completion of the reaction.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing approximately 100 mL of ice-cold deionized water. A precipitate may form.
-
Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound as a solid.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Expected Analytical Data:
-
Appearance: White to off-white solid.
-
Melting Point: To be determined experimentally.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy group protons, the cyclopentyl group protons, and the amide protons. The chemical shifts will be influenced by the electronic environment of each proton.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for each unique carbon atom in the molecule.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, C-O-C stretching of the ether and methoxy groups, and aromatic C-H and C=C stretching.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the product (C₁₃H₁₇NO₃, MW = 235.28 g/mol ).
Safety Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
3-hydroxy-4-methoxybenzamide: May cause skin and eye irritation. [3]Avoid inhalation of dust.
-
Cyclopentyl bromide: Flammable liquid and vapor. Causes skin and eye irritation. [4]Handle with care and keep away from ignition sources.
-
N,N-Dimethylformamide (DMF): A combustible liquid that is harmful if inhaled or absorbed through the skin. [5]It is also a suspected teratogen. [6]Use in a well-ventilated fume hood and avoid contact.
-
Potassium Carbonate: May cause skin and eye irritation. Handle with care to avoid generating dust.
All waste materials should be disposed of in accordance with local environmental regulations.
Discussion and Troubleshooting
-
Incomplete Reaction: If TLC analysis indicates the presence of a significant amount of starting material after the recommended reaction time, the reaction time can be extended, or a slight excess of cyclopentyl bromide and potassium carbonate may be added. Ensure that the reagents and solvent are anhydrous, as water can hydrolyze the alkyl halide and deactivate the phenoxide.
-
Low Yield: Low yields may result from incomplete reaction, side reactions, or losses during workup and purification. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can sometimes improve the yield of Williamson ether syntheses.
-
Purification Challenges: If the crude product is an oil or difficult to crystallize, purification by column chromatography is recommended. A gradient elution of ethyl acetate in hexanes is a good starting point for optimizing the separation.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can efficiently produce this valuable compound for use in drug discovery and development programs. The principles of the Williamson ether synthesis are well-understood, making this a robust and adaptable procedure for the synthesis of a wide range of related ethers.
References
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Williamson Ether Synthesis Lab. [Link]
-
Williamson Ether Synthesis. Utah Tech University. [Link]
- Google Patents. AU2005233203A1 - Method for preparing 3-cyclopentyloxy-4-methoxybenzaldehyde.
-
Chegg. The mass spectrum of 4-methoxybenzaldehyde B is shown. [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
-
MDPI. Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. [Link]
-
Carl ROTH. Safety Data Sheet: N,N-Dimethylformamide. [Link]
-
PubChem. 4-Methoxybenzamide. [Link]
-
European Patent Office. Process for the preparation of hydroxyamides. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: N,N-dimethylformamide. [Link]
Sources
- 1. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 2. 4-Methoxybenzamide(3424-93-9) 1H NMR spectrum [chemicalbook.com]
- 3. 3-Methoxybenzamide(5813-86-5) IR Spectrum [chemicalbook.com]
- 4. figshare.com [figshare.com]
- 5. 874485-04-8|3-(Cyclopentyloxy)-N'-hydroxy-4-methoxybenzene-1-carboximidamide|BLD Pharm [bldpharm.com]
- 6. jk-sci.com [jk-sci.com]
Application Notes & Protocols: Formulation of 3-(Cyclopentyloxy)-4-methoxybenzamide for Preclinical Research
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 3-(cyclopentyloxy)-4-methoxybenzamide. As a member of the benzamide class of molecules investigated for phosphodiesterase 4 (PDE4) inhibition, this compound likely exhibits poor aqueous solubility, a critical challenge for achieving reliable and reproducible results in both in vitro and in vivo experimental settings.[1][2] This guide moves beyond simple solvent-based approaches to detail robust formulation strategies, explaining the scientific rationale behind each choice. It includes step-by-step protocols for solubility assessment, preparation of various formulations, and essential quality control measures to ensure experimental integrity.
Introduction: The Formulation Challenge
This compound belongs to a chemical class with significant therapeutic potential, primarily as selective inhibitors of phosphodiesterase type IV (PDE4).[1] PDE4 enzymes are critical regulators of intracellular cyclic adenosine monophosphate (cAMP), a second messenger that mediates the activity of numerous inflammatory and immune cells.[3] By inhibiting PDE4, compounds of this class can exert powerful anti-inflammatory and bronchodilator effects, making them valuable tools for research in asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory conditions.[3][4]
The primary obstacle in the preclinical development of this and similar molecules is their physicochemical nature. The presence of the cyclopentyloxy and benzamide moieties contributes to a molecular structure that is often highly crystalline and lipophilic, resulting in poor solubility in aqueous media.[5][6] This characteristic, typical of Biopharmaceutics Classification System (BCS) Class II compounds, can lead to:
-
Underestimated potency in in vitro assays due to precipitation.
-
Poor and erratic bioavailability in in vivo studies.
-
Lack of dose-response relationships.
-
High inter-subject variability in animal studies.
Therefore, a well-designed formulation is not merely a vehicle for delivery; it is an essential component of the experimental design, critical for generating meaningful and reliable data. This guide provides the foundational knowledge and practical protocols to address this challenge.
Section 1: Physicochemical Profile and Pre-formulation
A thorough understanding of the compound's properties is the cornerstone of rational formulation design. While extensive experimental data for this specific benzamide is not widely published, we can infer its likely characteristics from its structure and related analogues like Piclamilast.[7]
Table 1: Key Physicochemical Properties of this compound and Related Structures
| Property | This compound | Piclamilast (Analogue) | General Interpretation for Formulation |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₇NO₃ | C₁₈H₁₈Cl₂N₂O₃[3] | - |
| Molecular Weight | 235.28 g/mol | 381.25 g/mol [3] | Within the range for typical small molecules. |
| Predicted XLogP3 | ~2.5 - 3.5 | ~3.9 | Indicates high lipophilicity and predicts low aqueous solubility. |
| Hydrogen Bond Donors | 2 | 1 | Fewer donors suggest lower affinity for water. |
| Hydrogen Bond Acceptors | 3 | 3 | Standard for this class of molecule. |
| Predicted Solubility | Very Low | Poorly Soluble | The primary challenge to overcome. |
Note: Predicted values are estimations and should be confirmed experimentally.
Workflow for Initial Compound Assessment
Before selecting a final formulation, a preliminary screening of solubility and stability is paramount. This workflow ensures that the chosen vehicle is appropriate and will not introduce confounding variables.
Caption: Initial workflow for solubility and stability screening.
Section 2: Formulation Strategies for In Vitro Applications
For cell-based assays, the goal is to maintain the compound in a soluble state in aqueous culture media without inducing solvent-related cytotoxicity.
Protocol 1: Standard Co-Solvent Dilution (DMSO)
This is the most common method but requires careful validation to avoid artifacts.
Rationale: Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving most lipophilic compounds. The strategy involves creating a concentrated stock solution, which is then diluted to a final working concentration where the DMSO percentage is low enough to be tolerated by the cells.
Step-by-Step Methodology:
-
Stock Solution Preparation: Accurately weigh 5 mg of this compound and dissolve it in the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 20 mM). Ensure complete dissolution using a vortex mixer.
-
Intermediate Dilutions (Optional): If large dilutions are required, perform serial dilutions in 100% DMSO to minimize pipetting errors.
-
Final Dilution: Directly before use, dilute the stock solution into the final cell culture medium. Crucially, add the DMSO stock to the medium (not the other way around) while vortexing or stirring vigorously to minimize precipitation.
-
Final DMSO Concentration: The final concentration of DMSO in the assay should be kept below 0.5%, and ideally below 0.1%, to prevent solvent-induced effects.
-
Validation: Always run a vehicle control (medium with the same final percentage of DMSO) in parallel with your experimental samples. After dilution, visually inspect the medium for any signs of precipitation (cloudiness, particles).
Protocol 2: Cyclodextrin-Based Formulation
This method can enhance aqueous solubility and reduce the reliance on organic co-solvents.
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can form inclusion complexes with poorly soluble drug molecules, effectively shielding the lipophilic part from water and increasing apparent solubility.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and safe choice for cell culture applications.
Step-by-Step Methodology:
-
Prepare Cyclodextrin Vehicle: Prepare a 20-40% (w/v) solution of HP-β-CD in deionized water or cell culture medium. Gentle heating (40-50°C) may be required to aid dissolution. Allow the solution to cool to room temperature.
-
Complexation: Add the powdered this compound directly to the HP-β-CD solution.
-
Incubation: Tightly seal the container and allow the mixture to stir or shake overnight at room temperature to facilitate the formation of the inclusion complex.
-
Sterilization & Quantification: Sterilize the final formulation by passing it through a 0.22 µm syringe filter. It is essential to quantify the actual concentration of the solubilized compound using an analytical method like HPLC-UV, as saturation may have been reached.
-
Application: The resulting clear solution can be diluted directly into the cell culture medium.
Table 2: Comparison of In Vitro Formulation Approaches
| Approach | Advantages | Disadvantages | Best For |
|---|---|---|---|
| DMSO Co-Solvent | Simple, fast, widely used. | Risk of precipitation upon dilution, potential for solvent toxicity/artifacts. | High-throughput screening, initial potency determination. |
| Cyclodextrin | Increases aqueous solubility, reduces need for organic solvents, can improve stability. | Requires longer preparation time, may alter drug-protein binding, requires analytical quantification. | Definitive in vitro experiments, reducing solvent artifacts. |
Section 3: Formulation Strategies for In Vivo Research
For animal studies, the formulation must be well-tolerated and optimize absorption to achieve adequate systemic exposure.
Decision Framework for In Vivo Formulation
The choice of an in vivo vehicle depends on the intended route of administration, the required dose, and the compound's properties.
Caption: Decision tree for selecting an appropriate in vivo formulation.
Protocol 3: Aqueous Suspension for Oral Gavage
This is a common first-line approach for water-insoluble compounds.
Rationale: A suspension is a heterogeneous mixture where solid drug particles are dispersed in a liquid vehicle. A suspending agent prevents the particles from settling too quickly, and a wetting agent ensures the hydrophobic particles are properly dispersed in the aqueous environment. This approach is suitable for delivering a wide range of doses.
Vehicle Composition:
-
Wetting Agent: 0.5% (v/v) Tween® 80
-
Suspending Agent: 0.5% (w/v) Carboxymethylcellulose (CMC), low or medium viscosity
-
Solvent: Deionized Water
Step-by-Step Methodology:
-
Prepare the Vehicle: In a suitable container, add the Tween® 80 to the total required volume of water and mix. Slowly add the CMC powder while stirring vigorously to avoid clumping. Continue to stir until a clear, uniform, slightly viscous solution is formed.
-
Pre-wet the Compound: In a separate mortar, place the accurately weighed this compound powder. Add a small amount of the vehicle and triturate with a pestle to form a smooth, uniform paste. This step is critical to ensure individual particles are wetted.
-
Form the Suspension: Gradually add the remaining vehicle to the mortar while continuing to mix.
-
Homogenization: Transfer the mixture to a suitable container and stir continuously with a magnetic stir bar. For improved uniformity and reduced particle size, homogenization using a high-shear homogenizer may be beneficial.
-
Administration: Keep the suspension constantly stirred during dosing to ensure each animal receives a uniform dose.
Protocol 4: Lipid-Based Formulation (Solution in Oil)
For highly lipophilic compounds, dissolving the drug in an oil can improve oral absorption by leveraging lipid absorption pathways.[9]
Rationale: Dissolving the compound in a digestible oil presents it to the gastrointestinal tract in a solubilized form, bypassing the dissolution rate-limiting step of absorption. This is particularly effective for compounds with a high LogP.
Vehicle Composition:
-
Solvent: Sesame oil, corn oil, or medium-chain triglycerides (MCT) (ensure GRAS-certified for animal use).
Step-by-Step Methodology:
-
Determine Solubility: First, confirm that the compound is soluble in the chosen oil at the desired concentration (see Section 1 workflow).
-
Dissolution: Add the accurately weighed this compound to the required volume of oil.
-
Mixing: Use a vortex mixer and/or sonication bath to aid dissolution. Gentle warming (37-40°C) can be applied if necessary, but the stability of the compound at that temperature must be confirmed.
-
Inspection: Ensure the final formulation is a clear, homogenous solution free of any particulate matter.
-
Administration: Administer the oil solution via oral gavage.
Section 4: Quality Control & Best Practices
A formulation is only as good as its validation.
-
Visual Inspection: Always check for homogeneity, clarity (for solutions), and any signs of precipitation before each use.
-
pH Measurement: For aqueous formulations, ensure the pH is within a physiologically tolerable range (typically pH 4-8 for oral administration).
-
Particle Size: For suspensions, particle size can significantly impact dissolution rate and absorption. While not always feasible in a research lab, be aware that batch-to-batch consistency in preparation is key.
-
Concentration Verification: For solution-based formulations, especially those using solubility enhancers like cyclodextrins, it is best practice to verify the final concentration using an analytical technique such as HPLC or LC-MS/MS.[10] This confirms that the compound is fully dissolved and at the intended concentration.
-
Stability: If a formulation is prepared in bulk, its stability over the intended storage period should be confirmed. Store protected from light and at a controlled temperature.
By implementing these detailed protocols and validation steps, researchers can confidently formulate this compound, ensuring the generation of high-quality, reproducible data and accelerating the exploration of its therapeutic potential.
References
-
Dal Piaz, V., et al. (2014). Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Blaylock, D. W., et al. (1998). Process Development of the PDE IV Inhibitor 3-(Cyclopentyloxy)-N-(3,5-dichloropyrid-4-yl)-4-methoxybenzamide. Organic Process Research & Development. Available at: [Link]
-
Lozano Mera, B. D., et al. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. ConcienciaDigital. Available at: [Link]
-
Yahya-Meymandi, A., et al. (Year N/A). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Asian Journal of Chemistry. Available at: [Link]
-
Dahan, A., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics. Available at: [Link]
- Google Patents. (2007). Method for producing 3-cyclopentyloxy-4-methoxybenzaldehyde.
-
PubChem. 3-(cyclopentyloxy)-N-(2-fluorophenyl)-4-methoxybenzamide. National Center for Biotechnology Information. Available at: [Link]
-
Cheméo. Chemical Properties of p-Methoxybenzamide. Available at: [Link]
-
Seymour, J. L., et al. (2001). Quantitation of N-(3,5-dichloropyrid-4-yl)-3-cyclopentyloxy-4-methoxybenzamide and 4-amino-3,5-dichloropyridine in rat and mouse plasma by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
BindingDB. BDBM14368 3-(3-Cyclopentyloxy-4-methoxy-benzyl)... Available at: [Link]
-
PubChem. 4-Methoxybenzamide. National Center for Biotechnology Information. Available at: [Link]
-
Mohammed, A. N., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available at: [Link]
-
PubChem. Piclamilast. National Center for Biotechnology Information. Available at: [Link]
-
Turner, S., et al. (1994). Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues. Journal of Medicinal Chemistry. Available at: [Link]
-
Turner, S., et al. (1994). Selective Type IV Phosphodiesterase Inhibitors as Antiasthmatic Agents. The Syntheses and Biological Activities of 3-(Cyclopentyloxy)-4-methoxybenzamides and Analogues. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2024). Formulation strategies for poorly soluble drugs. Available at: [Link]
-
Wikipedia. Piclamilast. Available at: [Link]
-
European Medicines Agency. (2010). Formulation of poorly soluble compounds. Available at: [Link]
-
Sharma, D., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available at: [Link]
-
ResearchGate. Structures of piclamilast (6), roflumilast (7), and other compounds... Available at: [Link]
-
PubChem. 3-(cyclopentyloxy)-4-methoxybenzeneboronic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 4-methoxy-N-phenylbenzamide. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Piclamilast - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piclamilast | C18H18Cl2N2O3 | CID 154575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Quantitation of N-(3,5-dichloropyrid-4-yl)-3-cyclopentyloxy-4-methoxybenzamide and 4-amino-3,5-dichloropyridine in rat and mouse plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(cyclopentyloxy)-4-methoxybenzamide for studying PDE4 isoforms
Application Note: Technical Evaluation of 3-(cyclopentyloxy)-4-methoxybenzamide in PDE4 Isoform Profiling
Executive Summary & Scientific Context
This compound (CAS: 158429-58-4), herein referred to as CMB , represents the minimal pharmacophore for the "second-generation" class of PDE4 inhibitors. While often overshadowed by its highly potent derivative Piclamilast (RP 73401), CMB serves as a critical fragment probe for studying the hydrophobic "clamp" region of the PDE4 active site.
Unlike Rolipram, which contains a pyrrolidinone ring, the CMB scaffold utilizes a benzamide tail. In structure-activity relationship (SAR) profiling, CMB is used to determine the baseline affinity of the "catechol ether" head group (the 3-cyclopentyloxy-4-methoxy moiety) before the addition of distinct "address" groups (such as the 3,5-dichloropyridine in Piclamilast) that confer nanomolar potency.
Key Applications:
-
Fragment-Based Drug Discovery (FBDD): Validating the binding integrity of the Q-pocket (glutamine-binding pocket) in PDE4 isoforms.
-
Isoform Selectivity Profiling: Differentiating between the High-Affinity Rolipram Binding Site (HARBS) and Low-Affinity Rolipram Binding Site (LARBS) conformations.
-
Synthetic Intermediate Control: Serving as a negative/low-affinity control to quantify the thermodynamic contribution of N-substitutions.
Mechanism of Action & Structural Logic
The PDE4 catalytic domain is characterized by three distinct regions: the Q-pocket (hydrophilic), the M-pocket (metal-binding), and the S-pocket (solvent-filled side pocket).
-
The Head Group (Anchor): The 3-cyclopentyloxy-4-methoxy motif of CMB mimics the transition state of cAMP. The cyclopentyl ring occupies the hydrophobic pocket (S-pocket), providing the majority of the binding energy via van der Waals interactions.
-
The Amide Linker: The amide nitrogen forms a hydrogen bond with the conserved glutamine residue (Gln369 in PDE4B/D) in the Q-pocket.
-
The "Tail" (Differentiation): In CMB, the primary amide (-CONH2) is unsubstituted. This results in significantly lower potency compared to Piclamilast, as it lacks the steric bulk to displace the "unique" regulatory domains (UCR) or interact with the solvent-exposed residues that lock the enzyme in a specific conformation.
Pathway Visualization: cAMP Regulation & PDE4 Inhibition
Figure 1: The cAMP signaling cascade. CMB acts as a competitive inhibitor, preventing PDE4 from hydrolyzing cAMP into inactive 5'-AMP, thereby sustaining downstream PKA signaling.
Experimental Protocols
Protocol A: Compound Preparation & Solubility Management
CMB is a lipophilic molecule (LogP ~2.5–3.0). Proper solubilization is critical to prevent micro-precipitation in aqueous assay buffers, which leads to false negatives (or false positives due to light scattering in optical assays).
Materials:
-
This compound (Solid, >98% purity).
-
DMSO (Anhydrous, Cell Culture Grade).
-
PBS (pH 7.4).
Step-by-Step:
-
Stock Solution (10 mM): Weigh the solid CMB and dissolve in 100% DMSO. Vortex for 30 seconds. Inspect visually; the solution must be perfectly clear.
-
Note: If using the primary amide, solubility is generally better than the dichloro-pyridyl analogs (Piclamilast), but verify clarity.
-
-
Working Solution (100x): Dilute the stock 1:100 in DMSO to create a 100 µM working stock.
-
Assay Buffer Dilution: Do not dilute directly into the assay buffer until the moment of use. Add the DMSO stock to the reaction mix such that the final DMSO concentration is ≤ 0.5% (v/v).
Protocol B: TR-FRET PDE4 Inhibition Assay (LANCE/HTRF)
This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure cAMP levels. It is robust against the autofluorescence sometimes caused by benzamide derivatives.
Objective: Determine the IC50 of CMB against recombinant PDE4B2 and PDE4D3.
Reagents:
-
Recombinant PDE4B2 and PDE4D3 enzymes (human).
-
cAMP-d2 (Acceptor).
-
Anti-cAMP-Cryptate (Donor).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 0.1% BSA, 0.05% Tween-20.
Workflow:
-
Enzyme Preparation: Dilute PDE4 enzymes in Assay Buffer to a concentration that hydrolyzes 70% of the substrate in the linear time range (titration required per batch).
-
Compound Addition:
-
Add 5 µL of CMB (serial dilution in assay buffer, maintaining 0.5% DMSO) to a 384-well low-volume white plate.
-
Include Piclamilast (10 nM start) as a positive control.
-
Include Vehicle Control (0.5% DMSO only).
-
-
Enzyme Addition: Add 5 µL of diluted PDE4 enzyme. Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding to the Q-pocket.
-
Substrate Initiation: Add 10 µL of cAMP (at Km concentration, typically 1 µM) to start the reaction.
-
Incubation: Incubate for 60 minutes at RT.
-
Detection:
-
Add 10 µL of cAMP-d2.
-
Add 10 µL of Anti-cAMP-Cryptate.
-
-
Read: Incubate 1 hour and read on a TR-FRET compatible reader (Ex: 337 nm, Em: 665 nm / 620 nm).
Data Analysis:
-
Calculate the Ratio (665/620 nm).
-
The signal is inversely proportional to cAMP concentration (competitive immunoassay). However, since PDE4 destroys cAMP, high PDE4 activity = low cAMP = High Signal (in some setups) or Low Signal (depending on specific kit chemistry; check manufacturer insert).
-
Standard: Plot % Inhibition vs. Log[CMB]. Fit to a 4-parameter logistic equation.
Protocol C: SAR Profiling Workflow
To validate the role of the N-substitution, compare CMB against its derivatives.
| Compound ID | Structure | Role | Expected IC50 (PDE4B) |
| CMB | This compound | Fragment Probe | 0.5 µM - 5.0 µM |
| Piclamilast | N-(3,5-dichloropyridin-4-yl)-CMB | High-Affinity Ref. | < 5 nM |
| Rolipram | 4-[3-(cyclopentyloxy)-4-methoxyphenyl]pyrrolidin-2-one | Historical Ref. | ~200 nM |
Note: The primary amide (CMB) is expected to be significantly less potent (orders of magnitude) than Piclamilast. This "Potency Gap" quantifies the binding energy provided by the pyridine ring interaction.
Visualization of SAR Logic
The following diagram illustrates how CMB fits into the broader drug discovery workflow for PDE4 inhibitors.
Figure 2: The evolution from the CMB scaffold to the potent drug Piclamilast. CMB is used to establish the baseline activity of the core pharmacophore.
Critical Troubleshooting & Validation
-
The "Rollover" Effect: At high concentrations (>50 µM), benzamides can precipitate or cause non-specific protein aggregation. If the inhibition curve rises and then drops or becomes noisy at the top end, check solubility.
-
Isoform Variation: CMB may show slight preference for PDE4D over PDE4B due to subtle differences in the solvent-accessible region near the Q-pocket. Always run isoforms side-by-side.
-
Z-Factor: Ensure your assay Z' > 0.5 using Piclamilast as the positive control. Do not use CMB as the high-control for assay validation due to its lower potency.
References
-
Ashton, M. J., et al. (1994). "Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues." Journal of Medicinal Chemistry, 37(11), 1696–1703. Link
-
Burnouf, C., & Pruniaux, M. P. (2002). "Recent advances in PDE4 inhibitors as immunomodulators and anti-inflammatory drugs." Current Pharmaceutical Design, 8(14), 1255–1296. Link
-
Zhao, H. T., et al. (2003). "Inhibitor binding to type 4 phosphodiesterase (PDE4) assessed using [3H]piclamilast and [3H]rolipram."[1] Journal of Pharmacology and Experimental Therapeutics, 305(2), 565–572. Link
-
Houslay, M. D., & Adams, D. R. (2003). "PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization." Biochemical Journal, 370(1), 1–18. Link
Sources
Application Note: Experimental Design for 3-(cyclopentyloxy)-4-methoxybenzamide Studies
Target Validation, Assay Optimization, and Signaling Pathway Analysis
Executive Summary & Molecule Profile
This guide details the experimental framework for characterizing 3-(cyclopentyloxy)-4-methoxybenzamide , a structural analogue of the archetypal PDE4 inhibitor Rolipram. This molecule features the critical 3-cyclopentyloxy-4-methoxy pharmacophore, which is essential for binding to the hydrophobic pocket of the PDE4 active site (specifically interacting with Phe372 via
Unlike generic screening protocols, this design addresses the specific physicochemical constraints of benzamide derivatives—namely, their lipophilicity and the requirement for precise solvent management to prevent "false negative" activity due to precipitation or "false positive" toxicity in cellular models.
Core Mechanism of Action
The molecule functions as a competitive inhibitor of the cAMP-specific phosphodiesterase 4 (PDE4) enzyme. By blocking the hydrolysis of cAMP to AMP, it elevates intracellular cAMP levels, activating Protein Kinase A (PKA) and subsequently phosphorylating CREB (cAMP response element-binding protein), which downregulates pro-inflammatory cytokines (TNF-
Experimental Workflow & Logic
The following diagram outlines the logical progression of the study, ensuring that physicochemical properties are validated before biological data is generated.
Figure 1: Validated workflow ensuring compound solubility precedes enzymatic and cellular interrogation.
Critical Pre-Experimental Constraints (Self-Validating Systems)
Solvent Tolerance & Precipitation
Benzamide derivatives are highly lipophilic. Standard aqueous buffers (PBS, Tris) can cause micro-precipitation at concentrations
-
The Fix: Use a "Intermediate Dilution Plate" method. Never pipette 100% DMSO stock directly into the assay well.
-
Validation Step: Perform a nephelometry scan or visual inspection of the top concentration (e.g.,
) in assay buffer. If the solution is cloudy, the data is invalid.
DMSO Limits
-
Enzymatic Assays: PDE4 is sensitive to solvents. Keep final DMSO
. -
Cellular Assays: RAW 264.7 cells differentiate/activate non-specifically at DMSO
. Target a final concentration of .[1]
Protocol 1: Biochemical Potency (TR-FRET)
Objective: Determine the
Rationale
TR-FRET is superior to radiometric assays (SPA) for this benzamide because it is homogeneous (no wash steps) and less susceptible to the compound's potential to bind non-specifically to plastic beads.
Reagents
-
Enzyme: Human recombinant PDE4B (catalytic domain).
-
Substrate: Fluorescein-labeled cAMP (cAMP-FAM).
-
Detection: Terbium (Tb)-labeled anti-cAMP antibody.
-
Reference Standard: Rolipram (Positive Control).
Step-by-Step Procedure
-
Buffer Prep: 50 mM Tris-HCl (pH 7.5), 8 mM
, 0.1% BSA (essential to prevent benzamide sticking to plastic). -
Compound Dilution:
-
Prepare 10 mM stock in 100% DMSO.
-
Perform 1:3 serial dilutions in DMSO (Source Plate).
-
Transfer 1
from Source Plate to 49 Assay Buffer (Intermediate Plate, 2% DMSO).
-
-
Reaction Assembly (384-well Low Volume Plate):
-
Add 2.5
of Compound from Intermediate Plate (Final DMSO = 0.5%). -
Add 2.5
of PDE4B Enzyme (concentration optimized to hydrolyze 20-30% substrate). -
Incubate 10 mins (allows compound to access the hydrophobic pocket).
-
Add 5
of cAMP-FAM Substrate.
-
-
Incubation: 60 minutes at Room Temperature (RT).
-
Detection: Add 10
of Tb-labeled antibody + EDTA (stops reaction). -
Read: EnVision or similar reader (Excitation: 340 nm; Emission: 495 nm / 520 nm).
Data Analysis
Calculate the TR-FRET ratio (
-
Acceptance Criteria: Z-factor
.
Protocol 2: Cellular Anti-Inflammatory Assay
Objective: Validate functional suppression of LPS-induced TNF-
Rationale
Enzymatic inhibition does not guarantee cellular activity due to membrane permeability issues. This assay confirms the benzamide crosses the membrane and engages the target in a complex signaling environment.
Step-by-Step Procedure
-
Seeding: Plate RAW 264.7 cells at
cells/well in 96-well plates (DMEM + 10% FBS). Incubate overnight. -
Starvation (Critical): Replace medium with reduced-serum (1% FBS) medium 2 hours prior to assay. Why? High serum proteins bind lipophilic benzamides, shifting the potency.
-
Pre-treatment: Add this compound (diluted in medium, final DMSO 0.1%) for 1 hour prior to stimulation.
-
Stimulation: Add Lipopolysaccharide (LPS) (Final conc: 100 ng/mL).
-
Note: Do not wash out the compound.
-
-
Incubation: 18–24 hours at
, 5% . -
Harvest: Collect supernatant.
-
Quantification: Measure TNF-
via ELISA (e.g., Mouse TNF-alpha DuoSet). -
Viability Control (Mandatory): Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure reduced TNF-
is due to PDE4 inhibition, not cell death.
Signaling Pathway Visualization
The following diagram illustrates the specific intervention point of the molecule within the inflammatory cascade.
Figure 2: Mechanism of Action.[6][7][8] The benzamide inhibits PDE4, preventing cAMP hydrolysis. Elevated cAMP activates PKA, which subsequently inhibits NF-
Data Presentation & Interpretation
Expected Results Table
When analyzing data, compare your results against these reference ranges to validate experimental success.
| Parameter | Assay Type | Expected Range | Interpretation |
| IC50 | TR-FRET (Enzymatic) | 50 nM – 500 nM | Potency depends on specific amide substituents. |
| Z-Factor | TR-FRET (QC) | > 0.6 | Indicates a robust, reproducible assay. |
| EC50 | Cellular (TNF- | 1 | Cellular shift is normal due to membrane permeability and protein binding. |
| Viability | MTT / CTG | > 90% at | If viability drops <80%, TNF reduction is likely due to toxicity. |
Troubleshooting Guide
-
High Background in TR-FRET: Usually caused by Europium/Terbium donor degradation. Use fresh reagents.
-
Flat Dose-Response: Check solubility. If the compound precipitated in the intermediate plate, the actual concentration reaching the enzyme is zero.
-
Right-Shifted Cellular IC50: Increase incubation time or reduce serum concentration (FBS) to 1%.
References
-
Ashton, M. J., et al. (1994). "Selective type IV phosphodiesterase inhibitors as antiasthmatic agents.[9] The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues." Journal of Medicinal Chemistry, 37(11), 1696–1703.
-
Torphy, T. J. (1998). "Phosphodiesterase isozymes: molecular targets for novel anti-inflammatory and antiasthmatic therapies." American Journal of Respiratory and Critical Care Medicine, 157(2), 351-370.
-
BPS Bioscience. "PDE4D2 TR-FRET Assay Kit Protocol." BPS Bioscience Product Protocols.
-
Jin, J., et al. (2023). "PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes."[9] International Journal of Molecular Sciences, 24(13), 10834.
-
Spandidos Publications. "Protocol for LPS-induced inflammation in RAW 264.7 cells." Molecular Medicine Reports.
Sources
- 1. 3-(cyclopentyloxy)-N-(2-fluorophenyl)-4-methoxybenzamide | C19H20FNO3 | CID 10087963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Inhibition of LPS-induced nitric oxide and TNF-alpha production by alpha-lipoic acid in rat Kupffer cells and in RAW 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Implication of Phosphodiesterase-4-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for Measuring the Potency of 3-(cyclopentyloxy)-4-methoxybenzamide (Piclamilast), a Selective PDE4 Inhibitor
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on methodologies to accurately measure the potency of 3-(cyclopentyloxy)-4-methoxybenzamide, a compound widely known as Piclamilast (or RP 73401). Piclamilast is a second-generation, potent, and highly selective inhibitor of phosphodiesterase 4 (PDE4), a key enzyme in the regulation of intracellular cyclic adenosine monophosphate (cAMP) and a critical target in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] This document details the scientific rationale behind assay selection, provides step-by-step protocols for both direct enzymatic and cell-based functional assays, and offers guidance on data analysis and interpretation. The protocols are designed to be self-validating, ensuring robust and reproducible characterization of Piclamilast's inhibitory activity.
Scientific Foundation: The PDE4-cAMP Signaling Axis
To accurately measure the potency of Piclamilast, it is crucial to understand its mechanism of action. Piclamilast exerts its effects by inhibiting the PDE4 enzyme. PDE4 is a superfamily of enzymes responsible for the hydrolysis and degradation of cAMP, a ubiquitous second messenger that mediates a vast array of cellular responses.[2] In immune and inflammatory cells, elevated cAMP levels are generally associated with an anti-inflammatory state.
By inhibiting PDE4, Piclamilast prevents the breakdown of cAMP, leading to its intracellular accumulation. This increase in cAMP activates downstream effectors such as Protein Kinase A (PKA) and Exchange Proteins Directly Activated by cAMP (Epac).[1] The activation of these pathways ultimately leads to the suppression of pro-inflammatory responses, including the reduced production of cytokines like tumor necrosis factor-alpha (TNF-α) and the inhibition of inflammatory cell functions such as degranulation and chemotaxis.[1][3]
Figure 1: The PDE4/cAMP Signaling Pathway. Piclamilast inhibits PDE4, preventing the breakdown of cAMP to 5'-AMP. The resulting increase in cAMP activates PKA and Epac, leading to the suppression of inflammatory responses.
Compound Profile and Preparation
Accurate potency measurement begins with the correct handling and preparation of the test compound.
Table 1: Physicochemical Properties of Piclamilast
| Property | Value | Source(s) |
| Chemical Name | 3-(cyclopentyloxy)-N-(3,5-dichloro-4-pyridinyl)-4-methoxybenzamide | [1] |
| Synonyms | Piclamilast, RP 73401, RPR 73401 | [4][5] |
| CAS Number | 144035-83-6 | [6] |
| Molecular Formula | C₁₈H₁₈Cl₂N₂O₃ | [1] |
| Molecular Weight | 381.25 g/mol | [1][6] |
| Appearance | White to beige powder | |
| Purity | ≥98% (HPLC recommended) | |
| Storage | Store solid at -20°C or 2-8°C. Protect from light. | [4] |
| Solubility | DMSO (~100 mM), Ethanol (~20 mM) | [4][6] |
Protocol for Stock Solution Preparation
Causality: Dimethyl sulfoxide (DMSO) is the recommended solvent due to the high solubility of Piclamilast, ensuring a concentrated, stable stock for serial dilutions.[4][6] Using a high-concentration stock minimizes the final concentration of DMSO in the assay, which can have off-target effects.
-
Preparation of 10 mM Stock:
-
Accurately weigh 3.81 mg of Piclamilast powder.
-
Dissolve the powder in 1.0 mL of high-purity, anhydrous DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C. The solution is stable for at least 4 years under these conditions.[4]
-
Part A: In Vitro Enzymatic Potency Assessment
The most direct method to determine the potency of Piclamilast is to measure its ability to inhibit the enzymatic activity of purified PDE4. A fluorescence polarization (FP) assay is a robust, non-radioactive, and high-throughput-compatible method for this purpose.[7]
Principle of the Fluorescence Polarization (FP) Assay
The FP assay utilizes a fluorescein-labeled cAMP substrate (FAM-cAMP). In solution, this small molecule tumbles rapidly, and when excited with polarized light, it emits depolarized light. When PDE4 hydrolyzes FAM-cAMP to FAM-AMP, a specific binding partner (e.g., an antibody or binding protein) with high affinity for FAM-AMP is added. This binding creates a much larger complex that tumbles slowly, resulting in a high fluorescence polarization signal. An inhibitor like Piclamilast prevents the hydrolysis of FAM-cAMP, leaving it unbound and resulting in a low polarization signal. The degree of inhibition is therefore inversely proportional to the FP signal.
Figure 2: Workflow of the Fluorescence Polarization (FP) PDE4 Inhibition Assay. The presence of Piclamilast prevents FAM-cAMP hydrolysis, leading to a low FP signal.
Protocol 1: PDE4 Enzymatic Inhibition Assay (FP)
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂ and BSA).
-
PDE4 Enzyme: Dilute purified, recombinant human PDE4 (e.g., PDE4B or PDE4D isoform) in cold assay buffer to the desired working concentration. The final concentration should be optimized to yield a robust signal window (typically in the low nM range).
-
Substrate: Dilute FAM-cAMP stock in assay buffer. A concentration near the Km of the enzyme is recommended for competitive inhibitors.
-
Inhibitor: Perform serial dilutions of the Piclamilast stock solution (from DMSO) in assay buffer to create a dose-response curve (e.g., 10 µM to 1 pM). Include a "no inhibitor" control (buffer with DMSO) and a "no enzyme" control.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of serially diluted Piclamilast or control to the wells of a black, low-volume 384-well plate.
-
Add 5 µL of the diluted PDE4 enzyme solution to all wells except the "no enzyme" control.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the FAM-cAMP substrate solution.
-
Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover in the uninhibited control).
-
Stop the reaction and develop the signal by adding 10 µL of the binding partner solution.
-
Incubate for at least 60 minutes to allow binding to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a microplate reader capable of measuring fluorescence polarization, using appropriate excitation (e.g., 485 nm) and emission (e.g., 530 nm) filters.
-
Table 2: Expected Enzymatic Potency of Piclamilast
| Parameter | Expected Value | Notes |
| IC₅₀ | 41 pM - 1 nM | Potency can vary slightly depending on the specific PDE4 isoform (A, B, C, or D) and assay conditions.[1][6] |
Part B: Cell-Based Functional Potency Assessment
While enzymatic assays are essential for determining direct inhibitory activity, cell-based assays provide a more physiologically relevant measure of a compound's potency by accounting for cell permeability, stability, and engagement with the target in its native environment. A gold-standard assay for PDE4 inhibitors is the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in human peripheral blood mononuclear cells (PBMCs).[8]
Principle of the TNF-α Release Assay
PBMCs, which include monocytes and lymphocytes, are key players in inflammatory responses. When stimulated with LPS (a component of gram-negative bacteria), monocytes produce and secrete the pro-inflammatory cytokine TNF-α. This process is negatively regulated by intracellular cAMP. By inhibiting PDE4, Piclamilast increases cAMP levels within these cells, thereby suppressing the signaling cascade that leads to TNF-α transcription and release. The potency of Piclamilast is measured by quantifying the reduction in secreted TNF-α.
Figure 3: Workflow for the Cell-Based TNF-α Inhibition Assay. This multi-step process measures the functional consequence of PDE4 inhibition in primary human immune cells.
Protocol 2: Inhibition of LPS-Induced TNF-α Secretion in PBMCs
-
PBMC Isolation:
-
Isolate PBMCs from fresh human whole blood (collected in heparin tubes) using density gradient centrifugation (e.g., with Ficoll-Paque™).
-
Wash the isolated cells with sterile PBS and resuspend in complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Perform a cell count and viability assessment (e.g., using Trypan Blue). Adjust cell density to 1 x 10⁶ cells/mL.
-
-
Assay Procedure (96-well format):
-
Plate 100 µL of the cell suspension (100,000 cells) into each well of a sterile 96-well cell culture plate.
-
Prepare serial dilutions of Piclamilast in complete medium.
-
Add 50 µL of the diluted Piclamilast or vehicle control (medium with equivalent DMSO concentration) to the cells.
-
Pre-incubate the plate for 60 minutes at 37°C in a 5% CO₂ incubator.
-
-
Cell Stimulation:
-
Add 50 µL of LPS solution (prepared in complete medium at a final concentration of 10-100 ng/mL) to all wells except the "unstimulated" control. Add 50 µL of medium to the unstimulated wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
TNF-α Quantification:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell-free supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial Human TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Acquisition:
-
Read the absorbance on a microplate reader at the wavelength specified by the ELISA kit protocol (typically 450 nm).
-
Data Analysis and Interpretation
For both enzymatic and cell-based assays, the goal is to generate a dose-response curve and calculate the IC₅₀ value, which represents the concentration of inhibitor required to achieve 50% of the maximal inhibition.
-
Data Normalization:
-
Define 100% activity as the signal from the "no inhibitor" control (or LPS-stimulated control for the cellular assay) after subtracting the background (no enzyme/unstimulated control).
-
Define 0% activity as the signal from a maximally inhibited control.
-
Calculate the percent inhibition for each concentration of Piclamilast.
-
-
Curve Fitting:
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation.
-
The IC₅₀ is derived directly from the fitted curve.
-
Table 3: Troubleshooting Common Assay Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Signal Window | Insufficient enzyme/LPS activity; Incorrect buffer pH; Degraded reagents. | Optimize enzyme/LPS concentration; Check buffer pH; Use fresh reagents. |
| High Well-to-Well Variability | Pipetting errors; Inconsistent cell numbers; Edge effects on the plate. | Use calibrated pipettes; Ensure homogenous cell suspension; Avoid using the outer wells of the plate. |
| Poor Curve Fit (low R²) | Inaccurate serial dilutions; Compound precipitation at high concentrations. | Carefully prepare dilutions; Check the solubility of Piclamilast in the final assay medium. Lower the highest concentration if needed. |
| IC₅₀ Value Out of Range | Incorrect stock concentration; Error in dilution series; Donor variability (for PBMCs). | Verify stock concentration and dilution calculations; Test on PBMCs from multiple donors to establish a potency range. |
Conclusion
The potency of this compound (Piclamilast) can be robustly characterized through a combination of direct enzymatic and functional cell-based assays. The Fluorescence Polarization assay provides a precise IC₅₀ value against the purified PDE4 enzyme, confirming target engagement. The LPS-induced TNF-α release assay in human PBMCs validates this potency in a complex biological system, offering a more physiologically relevant measure of its anti-inflammatory potential. By following these detailed protocols and best practices, researchers can generate high-quality, reproducible data essential for drug discovery and development programs.
References
- Piclamilast - Grokipedia. (n.d.). Grokipedia.
- Inhibition of PDE4/PDE4B improves renal function and ameliorates inflammation in cisplatin-induced acute kidney injury. (2021). American Journal of Physiology-Renal Physiology.
-
Ashton, M. J., et al. (1994). Selective Type IV Phosphodiesterase Inhibitors as Antiasthmatic Agents. The Syntheses and Biological Activities of 3-(Cyclopentyloxy)-4-methoxybenzamides and Analogs. Journal of Medicinal Chemistry. Retrieved February 1, 2026, from [Link]
- A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. (2010). NIH Probe Reports.
-
NCS 613, a Potent PDE4 Inhibitor, Displays Anti-Inflammatory and Anti-Proliferative Properties on A549 Lung Epithelial Cells and Human Lung Adenocarcinoma Explants. (2020). Frontiers in Pharmacology. Retrieved February 1, 2026, from [Link]
-
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (2023). International Journal of Molecular Sciences. Retrieved February 1, 2026, from [Link]
-
Phase I Evaluation of the PDE4 Inhibitor LY2775240: Head to Head Comparison with Apremilast Using an Ex Vivo Pharmacodynamic Assay. (2018). ACR Meeting Abstracts. Retrieved February 1, 2026, from [Link]
-
Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2). (2020). Frontiers in Pharmacology. Retrieved February 1, 2026, from [Link]
-
3-(cyclopentyloxy)-N-(3,5-dichloropyridin-4-yl)-4-methoxybenzamide. (n.d.). PubChem. Retrieved February 1, 2026, from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. mdpi.com [mdpi.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Details of the Drug | DrugMAP [drugmap.idrblab.net]
- 6. rndsystems.com [rndsystems.com]
- 7. Frontiers | Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2)-O-α-L-Rhamnopyranoside [frontiersin.org]
- 8. Phase I Evaluation of the PDE4 Inhibitor LY2775240: Head to Head Comparison with Apremilast Using an Ex Vivo Pharmacodynamic Assay - ACR Meeting Abstracts [acrabstracts.org]
Application Note: High-Performance Stability Profiling of Piclamilast (3-(cyclopentyloxy)-4-methoxybenzamide)
Introduction & Scope
This Application Note outlines a rigorous protocol for assessing the stability of 3-(cyclopentyloxy)-4-methoxybenzamide , commonly known as Piclamilast (RP 73401). As a potent second-generation Phosphodiesterase 4 (PDE4) inhibitor, Piclamilast represents a critical scaffold in the development of anti-inflammatory therapeutics for asthma and COPD.
Stability profiling is not merely a regulatory checkbox; it is a forensic investigation into the molecular integrity of the drug substance. This guide moves beyond generic templates to address the specific physicochemical vulnerabilities of the benzamide and ether pharmacophores present in Piclamilast, in strict accordance with ICH Q1A(R2) guidelines.
Structural Vulnerability Analysis
To design an effective stability protocol, one must first understand the molecule's "breaking points":
-
The Primary Amide (
): While generally robust, the amide linkage is susceptible to hydrolysis under extreme pH conditions, yielding the corresponding benzoic acid derivative (3-(cyclopentyloxy)-4-methoxybenzoic acid). This is the primary degradation pathway. -
The Ether Linkages: The cyclopentyloxy and methoxy groups are potential sites for oxidative
-dealkylation, particularly under radical-initiated stress (peroxide/light), leading to phenolic impurities. -
Lipophilicity: The cyclopentyl ring confers significant lipophilicity, necessitating a reverse-phase HPLC method with high organic strength for elution.
Analytical Methodology (HPLC-UV/MS)
Before initiating stress testing, a stability-indicating method must be established. The following method is optimized to resolve Piclamilast from its polar hydrolytic degradants.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18, | Provides necessary hydrophobic retention for the cyclopentyl group. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier suppresses silanol activity and ensures the amide remains neutral. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Preferred over Methanol for lower backpressure and sharper peaks for benzamides. |
| Flow Rate | Standard flow for 4.6 mm ID columns.[1] | |
| Detection | UV @ | |
| Column Temp | Ensures retention time reproducibility. | |
| Injection Vol | Optimized for sensitivity without column overload. |
Gradient Program
-
0.0 min: 95% A / 5% B (Equilibration)
-
2.0 min: 95% A / 5% B (Hold for polar impurities)
-
15.0 min: 10% A / 90% B (Elute Piclamilast and lipophilic dimers)
-
18.0 min: 10% A / 90% B (Wash)
-
18.1 min: 95% A / 5% B (Re-equilibration)
Forced Degradation Protocol (Stress Testing)
This protocol is designed to achieve 5–20% degradation. If degradation exceeds 20%, repeat with milder conditions. If
Preparation of Stock Solution:
Dissolve
Hydrolytic Stress (Acid/Base)
-
Mechanism: Nucleophilic attack on the carbonyl carbon of the amide.[2]
-
Protocol:
-
Acid: Mix
API Stock + 1N HCl. -
Base: Mix
API Stock + 1N NaOH. -
Incubation: Heat both samples at
for 4 hours. Amides are resonance-stabilized and resist hydrolysis at room temperature. -
Quenching (CRITICAL):
-
Neutralize the Acid sample with
1N NaOH. -
Neutralize the Base sample with
1N HCl.
-
-
Dilution: Dilute to final volume of
with Mobile Phase A/B (50:50).
-
Oxidative Stress
-
Mechanism: Radical attack on ether
-carbons or aromatic ring hydroxylation. -
Protocol:
-
Mix
API Stock + 3% Hydrogen Peroxide ( ). -
Incubation: Ambient temperature (
) for 24 hours. -
Quenching: Add
of 5% Sodium Metabisulfite solution (reduces excess peroxide to prevent on-column oxidation). -
Dilution: Dilute to
with Mobile Phase.
-
Photolytic Stress (ICH Q1B)
-
Protocol:
-
Spread solid API (~
) in a thin layer in a quartz petri dish. -
Expose to 1.2 million lux hours of visible light and 200 Watt-hours/m² UV light.
-
Control: Wrap a duplicate sample in aluminum foil (Dark Control) and place beside the test sample.
-
Analysis: Dissolve both in Acetonitrile to target concentration.
-
Data Interpretation & Self-Validating Logic
To ensure the results are trustworthy, you must apply Mass Balance and Peak Purity checks.
Mass Balance Calculation
The sum of the assay value and the levels of degradation products should equal 100% of the initial value, within analytical error margin (
-
Low Mass Balance (<90%): Indicates formation of non-chromatophoric degradants (lost UV absorbance) or volatile products. Use LC-MS to investigate.
-
High Mass Balance (>105%): Indicates co-elution or solvent evaporation during stress.
Peak Purity Check
Use the Diode Array Detector (DAD) to compare UV spectra across the width of the Piclamilast peak (upslope, apex, downslope).
-
Logic: If the spectra differ, a degradant is co-eluting with the main peak ("hiding"). The method must be adjusted (change gradient slope or pH).
Workflow Visualization
The following diagram illustrates the logical flow of the stability assessment, from sample preparation to decision-making based on Mass Balance.
Figure 1: Logical workflow for Piclamilast stability profiling, including critical quenching and validation decision gates.
References
-
ICH Q1A (R2) . Stability Testing of New Drug Substances and Products. European Medicines Agency / FDA.[3]
-
ICH Q1B . Stability Testing: Photostability Testing of New Drug Substances and Products.
-
PubChem . Piclamilast (Compound Summary). National Library of Medicine.
-
Spandidos Publications . Anti‑inflammatory effect of ciclamilast in an allergic model involving the expression of PDE4B (Discusses Piclamilast as structural analog).
-
Master Organic Chemistry . Amide Hydrolysis Mechanism. (Foundational mechanistic grounding).
Sources
High-Purity Isolation of 3-(Cyclopentyloxy)-4-methoxybenzamide: Strategies for Process Optimization
Topic: High-Purity Isolation of 3-(Cyclopentyloxy)-4-methoxybenzamide Content Type: Application Note & Protocol Role: Senior Application Scientist
Abstract
This compound (CAS 158429-58-4) is a critical intermediate scaffold in the synthesis of second-generation phosphodiesterase 4 (PDE4) inhibitors, such as Piclamilast and Rolipram analogs.[1] Its purity is paramount, as the benzamide moiety often serves as the precursor for complex heterocyclic couplings. This application note details a robust purification strategy that addresses the specific lipophilic and polar characteristics of the molecule. We transition beyond standard "crashing out" methods to a controlled crystallization and polishing workflow designed to eliminate common process impurities like unreacted benzoic acid precursors and de-alkylated phenols.
Chemical Context & Impurity Profiling[2]
Effective purification requires understanding the genesis of impurities. This amide is typically synthesized via the amidation of 3-(cyclopentyloxy)-4-methoxybenzoic acid (CAS 106336-69-8). Consequently, the crude matrix often contains specific contaminants that dictate our purification logic.
Critical Quality Attributes (CQA)
-
Target Purity: >98.5% (HPLC Area %)
-
Key Impurity A (Starting Material): 3-(Cyclopentyloxy)-4-methoxybenzoic acid. (Acidic, removable via base wash).
-
Key Impurity B (De-alkylation): 3-Hydroxy-4-methoxybenzamide. (Phenolic, results from acid-catalyzed cleavage of the cyclopentyl ether).
-
Key Impurity C (Dehydration): 3-(Cyclopentyloxy)-4-methoxybenzonitrile. (Neutral, results from aggressive thionyl chloride usage).
Diagram 1: Impurity Fate & Purification Logic
The following decision tree illustrates the logical flow for removing specific chemical species based on their physicochemical properties.
Caption: Logical flow for the isolation of this compound, highlighting the removal of acidic precursors and lipophilic side-products.
Experimental Protocols
Protocol A: Reaction Work-up & Phase Extraction
Objective: To remove inorganic salts (ammonium chloride) and unreacted carboxylic acid precursor prior to crystallization.
Causality: The amide is neutral, whereas the starting material (benzoic acid derivative) is acidic. Leveraging this pKa difference allows for a high-efficiency bulk cleanup using a mild base, preventing the "trapping" of acid impurities inside the crystal lattice later.
Reagents:
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated NaCl)
-
Magnesium Sulfate (MgSO₄)
Step-by-Step:
-
Quench: If the reaction used thionyl chloride, quench cautiously with cold ammonium hydroxide. If using coupling agents (EDC/HOBt), dilute simply with the organic solvent.
-
Solubilization: Ensure the crude solid is fully dissolved in DCM (approx. 10 mL per gram of crude). DCM is preferred here for its high solubility of the benzamide.
-
Acid Removal: Wash the organic phase twice with saturated NaHCO₃ (1:1 volume ratio).
-
Checkpoint: Check the pH of the aqueous layer; it must remain basic (~pH 8-9). This converts the unreacted 3-(cyclopentyloxy)-4-methoxybenzoic acid into its water-soluble sodium salt.
-
-
Neutralization: Wash the organic layer once with water, then once with brine to remove entrained base.
-
Drying: Dry over anhydrous MgSO₄ for 15 minutes. Filter and concentrate in vacuo to a solid residue.
Protocol B: Controlled Recrystallization (The "Gold Standard")
Objective: To achieve >99% purity by rejecting structurally similar impurities (de-alkylated phenols and nitriles).
Causality: The cyclopentyl group imparts significant lipophilicity, while the amide group provides hydrogen-bonding capability. A solvent system of Ethyl Acetate (Solvent) and Heptane (Anti-solvent) exploits this balance. The amide is soluble in hot EtOAc but crystallizes sharply upon cooling/antisolvent addition, while the more soluble impurities (nitriles) or more polar impurities (phenols) remain in the mother liquor.
Step-by-Step:
-
Dissolution: Transfer the dried crude solid to a round-bottom flask. Add Ethyl Acetate (EtOAc) slowly while heating to reflux (approx. 77°C).
-
Volume Guide: Use the minimum amount required to dissolve the solid at reflux (typically 3-5 mL/g).
-
-
Hot Filtration (Optional): If insoluble particulates (silica or salts) are visible, filter the hot solution through a pre-warmed glass frit or Celite pad.
-
Nucleation: Remove from heat. While the solution is still hot, add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) is observed.
-
Re-solubilization: Add a few drops of EtOAc to just clear the turbidity.
-
Controlled Cooling: Allow the flask to cool to room temperature undisturbed. Do not stir aggressively, as this promotes rapid, impure precipitation.
-
Cryogenic Finish: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Collection: Filter the white crystalline solid under vacuum.
-
Wash: Wash the filter cake with a cold 1:3 mixture of EtOAc:Heptane.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Diagram 2: Recrystallization Phase Diagram
This diagram visualizes the solubility behavior driving the purification.
Caption: Thermal cycle for the recrystallization of this compound using the EtOAc/Heptane system.
Analytical Validation
A self-validating system requires confirmation. Do not rely solely on melting point, as the cyclopentyl group can lead to broad melting ranges if solvent is trapped.
HPLC Method Parameters (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).
-
Expected Retention: The target amide will elute after the acid precursor (more polar) but before highly lipophilic dimers.
Data Summary Table: Solvent Suitability
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection | Recommendation |
| EtOAc / Heptane | High | Low | Excellent (Nitriles) | Primary Choice |
| Ethanol / Water | High | Moderate | Good (Salts) | Secondary (if salts persist) |
| DCM / Hexane | Very High | Moderate | Poor | Not Recommended |
| Acetone | High | High | N/A | Avoid (Yield loss) |
Troubleshooting
-
Problem: Oiling Out. The product comes out as a sticky oil instead of crystals.
-
Cause: Cooling too fast or too much anti-solvent added too quickly.
-
Fix: Re-heat to dissolve. Add more EtOAc. Seed the solution with a pure crystal if available. Cool very slowly.
-
-
Problem: Yellow Coloration.
-
Cause: Oxidation byproducts or trace iodine (if iodide reagents were used).
-
Fix: Wash the organic phase with 10% Sodium Thiosulfate during the work-up (Protocol A).
-
References
-
Compound Identification: Matrix Scientific. (n.d.). 3-Cyclopentyloxy-4-methoxybenzamide (CAS 158429-58-4).[1][3] Retrieved from
-
Process Chemistry Context: Use of 3-cyclopentyloxy-4-methoxybenzoic acid in PDE4 inhibitor synthesis. PubChem Compound Summary for CID 10087963. Retrieved from [4]
-
Related Synthesis & Purification: Comparison with 3-(cyclopentyloxy)-N-(3,5-dichloropyrid-4-yl)-4-methoxybenzamide (Piclamilast) purification protocols. Organic Process Research & Development. (1998). Retrieved from
-
Physical Properties: Solubility data for methoxybenzamide derivatives. Cheméo. Retrieved from
Sources
- 1. This compound | 158429-58-4 [amp.chemicalbook.com]
- 2. AU2005233203A1 - Method for preparing 3-cyclopentyloxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 3. 158429-58-4 Cas No. | 3-Cyclopentyloxy-4-methoxybenzamide | Matrix Scientific [matrixscientific.com]
- 4. 3-(cyclopentyloxy)-N-(2-fluorophenyl)-4-methoxybenzamide | C19H20FNO3 | CID 10087963 - PubChem [pubchem.ncbi.nlm.nih.gov]
application of 3-(cyclopentyloxy)-4-methoxybenzamide in respiratory disease models
Application Note: 3-(Cyclopentyloxy)-4-methoxybenzamide Scaffolds in Respiratory Disease Models
Introduction & Compound Identity
This compound represents the core pharmacophore of second-generation Phosphodiesterase 4 (PDE4) inhibitors, most notably Piclamilast (RP 73401) . While first-generation inhibitors like Rolipram were limited by low potency and high emetic potential, the benzamide class (exemplified by Piclamilast and its analogues like Roflumilast) provides nanomolar affinity for the PDE4 catalytic site, specifically targeting the High-Affinity Rolipram Binding Site (HARBS).
This guide focuses on the application of Piclamilast (as the prototypical benzamide PDE4 inhibitor) in preclinical respiratory models. It is widely utilized as a "Gold Standard" positive control in drug discovery to validate new anti-inflammatory compounds for COPD (Chronic Obstructive Pulmonary Disease) and Asthma.
Compound Profile:
-
Chemical Name: 3-(cyclopentyloxy)-N-(3,5-dichloropyridin-4-yl)-4-methoxybenzamide[2][4][5]
-
Potency: IC
1 nM (Human Neutrophils)[6]
Mechanistic Basis: The cAMP/PKA Axis
The therapeutic efficacy of this benzamide in respiratory disease stems from its ability to prevent the hydrolysis of cyclic Adenosine Monophosphate (cAMP). In inflammatory cells (neutrophils, eosinophils, macrophages) and structural cells (smooth muscle, epithelium), elevated cAMP triggers a signaling cascade that suppresses pro-inflammatory cytokine release and relaxes airway smooth muscle.
Pathway Visualization
Figure 1: Mechanism of Action of Piclamilast in Inflammatory Cells.
Caption: Piclamilast inhibits PDE4, preventing cAMP hydrolysis.[4][5][7] Elevated cAMP activates PKA, which inhibits NF-κB transcriptional activity, reducing cytokine release.
In Vivo Protocol: LPS-Induced Pulmonary Inflammation (COPD Model)
This model mimics the acute neutrophilic inflammation seen in COPD exacerbations. Piclamilast is highly effective here, typically reducing neutrophil influx by 50-80%.
A. Experimental Design
-
Species: Male C57BL/6 Mice (20-25g) or Wistar Rats (200-250g).
-
Group Size: n=8-10 per group.
-
Controls:
-
Negative: Vehicle + Saline Challenge.
-
Positive: Dexamethasone (1 mg/kg i.p.) or Piclamilast (Reference).
-
Test: Piclamilast (Dose Response).
-
B. Formulation & Dosing
Piclamilast is lipophilic (LogP ~4). Proper suspension is critical for oral bioavailability.
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween 80 in distilled water.
-
Preparation: Weigh Piclamilast powder. Add a small volume of Tween 80 to wet the powder. Gradually add 0.5% CMC while triturating (grinding) to form a homogeneous white suspension. Do not dissolve in DMSO for oral gavage to avoid gastric irritation.
-
Dose Range: 1.0, 3.0, and 10.0 mg/kg (p.o.).
C. Step-by-Step Workflow
-
Pre-Treatment (T = -1 Hour): Administer Piclamilast (p.o.) via oral gavage.
-
Challenge (T = 0):
-
Anesthetize animals (Isoflurane).
-
Intratracheal (i.t.) or intranasal instillation of Lipopolysaccharide (LPS, E. coli O111:B4).
-
Dose: 10 µ g/mouse (in 50 µL saline) or 0.5 mg/kg for rats.
-
-
Incubation (T = 0 to +24 Hours): Allow animals to recover. Monitor for distress.
-
Termination (T = +24 Hours):
-
Euthanize via overdose of pentobarbital.
-
Perform Bronchoalveolar Lavage (BAL).
-
Technique: Cannulate trachea; instill 3 x 0.5 mL cold PBS (mice) or 3 x 5 mL (rats). Recover fluid.
-
-
Analysis:
-
Centrifuge BAL fluid (400 x g, 10 min).
-
Supernatant: ELISA for TNF-α (early marker, peak at 2-4h) or IL-6.
-
Pellet: Resuspend and count total cells. Perform differential count (Wright-Giemsa stain) to quantify Neutrophils .
-
Workflow Diagram
Figure 2: LPS-Induced Acute Lung Injury Workflow.
Caption: Timeline for evaluating Piclamilast efficacy in LPS-induced pulmonary neutrophilia.
In Vivo Protocol: Ovalbumin-Induced Asthma (Eosinophilia & AHR)[8]
This model assesses the compound's ability to inhibit Th2-driven eosinophilic inflammation and airway hyperresponsiveness (AHR).[8]
A. Experimental Design
-
Species: Brown-Norway Rats (High IgE responders) or BALB/c Mice.
-
Dosing: Piclamilast requires higher doses in this model compared to LPS due to the robust nature of the allergic response.
-
Dose Range: 10, 20, 30 mg/kg (p.o.)[9] [See Reference 1].
B. Protocol Steps
-
Sensitization (Days 0 & 14):
-
Inject Ovalbumin (OVA) emulsified in Aluminum Hydroxide (Alum) intraperitoneally (i.p.).
-
-
Drug Administration (Day 21):
-
Administer Piclamilast (p.o.) 1 hour prior to challenge.[9]
-
-
Challenge (Day 21):
-
Expose animals to aerosolized 1% OVA in saline for 20-30 minutes.
-
-
Readout 1: Airway Hyperresponsiveness (Day 22):
-
Use whole-body plethysmography (unrestrained) or invasive resistance/compliance measurement (FlexiVent).
-
Challenge with increasing concentrations of Methacholine or Adenosine.
-
Success Criteria: Piclamilast should shift the Methacholine dose-response curve to the right (ED50 increase).
-
-
Readout 2: Inflammation (Day 23):
-
Perform BAL as described in the LPS protocol.
-
Key Marker:Eosinophil count (typically >50% of total cells in vehicle group).
-
Data Interpretation & Expected Results
The following table summarizes expected pharmacological outcomes when using Piclamilast as a reference standard.
| Parameter | Assay / Model | Expected Potency / Effect | Notes |
| PDE4 Inhibition | Enzymatic Assay (Human) | IC | Highly selective >10,000x vs PDE1-3,5 |
| TNF-α Release | Human Monocytes + LPS | IC | Potent cytokine suppression |
| Neutrophilia | Rat/Mouse LPS Model | ED | Dose-dependent reduction in BALF neutrophils |
| Eosinophilia | Rat/Mouse OVA Model | ED | Requires higher dose than LPS model |
| AHR | Rat OVA + Adenosine | Significant inhibition at 10 mg/kg | Prevents bronchoconstriction |
Troubleshooting & Critical Factors
1. Solubility & Bioavailability (The #1 Failure Mode):
-
Issue: Piclamilast precipitates in the gut if not properly suspended, leading to high variability.
-
Solution: Always use a suspending agent (CMC/Methylcellulose). For intravenous (i.v.) PK studies, dissolve in 100% DMSO and dilute slowly into saline (max 5% DMSO final), but be aware of precipitation risks upon injection.
2. Emesis (Side Effect):
-
Context: PDE4 inhibitors cause vomiting in ferrets, dogs, and humans (via the area postrema). Rodents (rats/mice) do not vomit .
-
Impact: In rodent models, monitor for "gastric stasis" or behavioral surrogates of nausea (e.g., pica behavior - eating bedding), which can confound oral absorption.
3. PDE4 Isoform Selectivity:
-
Piclamilast is a non-selective PDE4 inhibitor (hits A, B, C, D).
-
Scientific Note: Anti-inflammatory effects are largely driven by PDE4B inhibition. Emetic side effects are largely driven by PDE4D inhibition.
References
-
Bundschuh, D. S., et al. (2001). In vivo efficacy of the new phosphodiesterase 4 inhibitor roflumilast in models of asthma and COPD: Comparison with Piclamilast. Journal of Pharmacology and Experimental Therapeutics.
-
Ashton, M. J., et al. (1994).[1] Selective type IV phosphodiesterase inhibitors as antiasthmatic agents.[1][3][4][5] The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues. Journal of Medicinal Chemistry.[1]
-
Beeh, K. M., et al. (2005). Effects of piclamilast, a selective phosphodiesterase-4 inhibitor, on oxidative burst of sputum cells from mild asthmatics and stable COPD patients. Lung.[3][4][5][7][8][10][11][12]
-
Spond, J., et al. (2001). Inhibition of PDE4 by Piclamilast Attenuates Allergen-Induced Pulmonary Eosinophilia in the Guinea Pig. Pulmonary Pharmacology & Therapeutics.[4]
-
Tocris Bioscience. (n.d.). Piclamilast Technical Data Sheet.[1][6]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Medicine Reports [spandidos-publications.com]
- 3. Effects of piclamilast, a selective phosphodiesterase-4 inhibitor, on oxidative burst of sputum cells from mild asthmatics and stable COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piclamilast - Wikipedia [en.wikipedia.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Piclamilast | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 7. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 8. The effects of BRL-50481 on ovalbumin-induced asthmatic lung inflammation exacerbated by co-exposure to Asian sand dust in the murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of airway hyperresponsiveness and pulmonary inflammation by roflumilast and other PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of ciclamilast, a new PDE 4 PDE4 inhibitor, on airway hyperresponsiveness, PDE4D expression and airway inflammation in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Phosphodiesterase Inhibitors in Acute Lung Injury: What Are the Perspectives? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Investigating Memory Rescue via the 3-(cyclopentyloxy)-4-methoxybenzamide Scaffold
This Application Note is designed for researchers investigating cognitive enhancement and memory rescue using the benzamide class of PDE4 inhibitors.
Important Chemical Clarification: The specific chemical name provided, 3-(cyclopentyloxy)-4-methoxybenzamide , represents the core pharmacophore scaffold of the "second-generation" PDE4 inhibitors. While this specific amide exists (CAS 158429-58-4), the potent biological activity in memory literature is almost exclusively driven by its N-substituted derivatives, most notably Piclamilast (RP 73401) . Unlike the pyrrolidinone-based Rolipram , this benzamide class offers higher potency (picomolar affinity) but presents distinct solubility and dosing challenges.
This guide focuses on the application of this benzamide scaffold (Piclamilast) in memory impairment models.
Abstract & Mechanistic Rationale
Memory consolidation—specifically Long-Term Potentiation (LTP)—relies heavily on the cAMP/PKA/CREB signaling cascade. In neurodegenerative models (Alzheimer’s, age-related decline), this pathway is often downregulated.
Phosphodiesterase-4 (PDE4) is the primary enzyme responsible for hydrolyzing cAMP in the brain. By inhibiting PDE4 with This compound derivatives , researchers can prevent cAMP degradation, thereby "opening the gate" for gene transcription required for synaptic growth.
The "Benzamide" Advantage
While Rolipram is the historical reference, benzamides like Piclamilast are structurally distinct. They bind with higher affinity to the PDE4 catalytic site and are often used to validate that observed memory effects are target-specific (PDE4 inhibition) rather than off-target effects of pyrrolidinones.
Pathway Visualization
The following diagram illustrates how the compound rescues memory defects by amplifying the cAMP signal.
Figure 1: Mechanism of Action.[1][2][3][4][5][6] The benzamide inhibitor blocks PDE4-mediated hydrolysis of cAMP, restoring the phosphorylation of CREB and subsequent expression of plasticity-related genes.
Compound Handling & Formulation
Critical Challenge: The this compound class is highly lipophilic and practically insoluble in water. Improper formulation leads to precipitation in the peritoneal cavity, resulting in erratic bioavailability and false negatives in behavioral tasks.
Solubility Profile (Piclamilast Reference)
| Solvent | Solubility Limit | Usage Note |
| Water / Saline | < 0.1 mg/mL | Insoluble. Do not attempt direct dissolution. |
| DMSO | ~100 mg/mL | Ideal for stock solutions. |
| Ethanol | ~20 mg/mL | Possible, but DMSO is preferred for stability. |
| PEG 400 | High | Excellent co-solvent for in vivo delivery. |
Validated In Vivo Vehicle Protocol
Target Concentration: 0.01 – 0.1 mg/mL (depending on dose). Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.).
Step-by-Step Preparation:
-
Stock Solution: Dissolve the pure powder in 100% anhydrous DMSO to create a 20 mg/mL stock . Store at -20°C (stable for 3 months).
-
Working Solution (Daily Prep):
-
Take an aliquot of the DMSO stock.
-
Add PEG 400 (Polyethylene glycol) to reach 40% of the final volume. Vortex vigorously.
-
Slowly add sterile saline (0.9% NaCl) to reach the final volume (approx. 50-60% saline).
-
Final Vehicle Composition:5% DMSO / 40% PEG 400 / 55% Saline .
-
-
Verification: The solution should be clear. If cloudy, sonicate at 37°C for 5 minutes.
Experimental Protocols
Protocol A: Dosing Strategy & Therapeutic Window
Benzamide PDE4 inhibitors are potent but have a narrow therapeutic window due to the "emetic response" (nausea/vomiting in ferrets; sedation/hypolocomotion in rodents).
-
Low Dose (Memory Specific): 0.01 – 0.1 mg/kg.
-
High Dose (Confounder): > 1.0 mg/kg (Causes sedation, confounding memory tasks).
-
Timing: Administer 30 minutes prior to the training phase (acquisition) to enhance encoding, or immediately post-training to study consolidation.
Protocol B: Novel Object Recognition (NOR)
This task is highly sensitive to PDE4 inhibition and requires no negative reinforcement (shock), reducing stress artifacts.
Experimental Design Workflow:
Figure 2: Novel Object Recognition Workflow. Critical dosing timing ensures peak plasma concentration during the acquisition of object memory.
Step-by-Step:
-
Habituation: Handle mice for 3 days. Expose them to the empty arena (40x40cm) for 10 mins/day to reduce anxiety.
-
Acquisition (Training):
-
Inject Vehicle or Drug (0.03 mg/kg i.p.) 30 mins prior.
-
Place mouse in arena with two identical objects (e.g., two Lego blocks).
-
Record exploration (sniffing < 1cm) for 10 minutes.
-
Exclusion Criteria: Animals exploring < 10 seconds total are excluded.
-
-
Retention Interval: Return to home cage for 24 hours (tests LTM).
-
Test:
-
Place mouse in arena with one Familiar object and one Novel object (e.g., a glass marble).
-
Record for 5 minutes.
-
-
Data Analysis: Calculate Discrimination Index (DI).
-
Result: Vehicle mice usually show DI ~0 (forgetting after 24h). Drug-treated mice should show DI > 0.2 (memory rescue).
-
Protocol C: Molecular Validation (pCREB Western Blot)
To prove the drug worked via the proposed mechanism, you must quantify CREB phosphorylation in the hippocampus.
-
Tissue Harvest: Sacrifice animals 60 minutes after drug administration (coincides with peak pCREB induction).
-
Dissection: Rapidly dissect the hippocampus on ice. Snap freeze in liquid nitrogen.
-
Lysis: Homogenize in RIPA buffer with Phosphatase Inhibitors (Sodium Orthovanadate + NaF are critical).
-
Western Blot:
-
Primary Antibody: Anti-pCREB (Ser133) (1:1000).
-
Normalization Antibody: Total CREB or GAPDH.
-
-
Expectation: A 1.5x to 2.0x increase in pCREB/Total-CREB ratio in the drug group compared to vehicle.
Expert Tips & Troubleshooting
| Issue | Probable Cause | Solution |
| Sedation / Freezing | Dose too high (> 1 mg/kg) | Reduce dose to 0.01–0.1 mg/kg. Benzamides are potent sedatives at high doses. |
| Inconsistent Behavior | Precipitation of Drug | Check vehicle clarity. Switch to 10% DMSO / 40% PEG400 if precipitation occurs in saline. |
| No Memory Effect | Wrong ITI | For PDE4 inhibitors, the effect is on consolidation. Ensure the delay between training and test is long enough (24h) to see the deficit in controls. |
| Emesis (Vomiting) | Species difference | Mice/Rats do not vomit (they exhibit pica/hypolocomotion). If using ferrets/dogs, pre-treat with anti-emetics if ethical, though this may confound data. |
References
-
Piclamilast (RP 73401)
-
Title: "RP 73401, a potent and selective inhibitor of cyclic AMP phosphodiesterase type IV."[1]
- Source: British Journal of Pharmacology (1994).
- Context: Establishes the potency (IC50 = 1 nM) and selectivity of the benzamide scaffold.
-
-
Mechanism of Memory Enhancement (cAMP/CREB)
- Title: "Rolipram, a type IV-specific phosphodiesterase inhibitor, facilitates the establishment of long-lasting long-term potenti
- Source: PNAS (1998).
- Context: The foundational paper linking PDE4 inhibition to CREB and memory (Barad et al.).
-
Benzamide vs.
- Title: "Object memory enhancement by combining sub-efficacious doses of specific phosphodiesterase inhibitors."
- Source: Neuropharmacology (2015).
- Context: Discusses dosing strategies for PDE4 inhibitors including benzamides to avoid side effects.
-
Solubility & Vehicle Protocols
- Title: "Formulation strategies for poorly soluble drugs in preclinical studies."
- Source: AAPS Journal.
- Context: General guidance on using DMSO/PEG/Saline mixtures for lipophilic benzamides.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Prophylactic PDE4 and PDE4B inhibition reduce lesion size and neutrophil infiltration following ischemic stroke in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Piclamilast | CAS 144035-83-6 | Cayman Chemical | Biomol.com [biomol.com]
Troubleshooting & Optimization
Technical Support Center: 3-(Cyclopentyloxy)-4-methoxybenzamide Synthesis
Ticket ID: #SYN-PDE4-OPT Subject: Yield Optimization & Process Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
The synthesis of 3-(cyclopentyloxy)-4-methoxybenzamide is a critical workflow in the production of PDE4 inhibitors (e.g., Piclamilast, Rolipram analogs).[1][2] The primary yield bottlenecks are the O-alkylation of the phenolic hydroxyl group (due to steric hindrance and elimination side-reactions) and the subsequent amidation efficiency.
This guide provides an optimized "Golden Route" based on process chemistry literature, followed by specific troubleshooting modules for yield-killing scenarios.
Module 1: The Optimized Workflow (The "Golden Route")
While multiple pathways exist, the Isovanillin Route (Aldehyde
The Pathway
-
Step 1 (O-Alkylation): Isovanillin + Cyclopentyl Bromide
Intermediate Aldehyde. -
Step 2 (Pinnick Oxidation): Intermediate Aldehyde
Benzoic Acid Derivative. -
Step 3 (Amidation): Benzoic Acid
Acid Chloride Final Benzamide .
Figure 1: The optimized linear synthesis route prioritizing intermediate stability and purification ease.
Module 2: Troubleshooting Step 1 (O-Alkylation)
The Problem: Low conversion or high presence of cyclopentene.
Root Cause: Cyclopentyl bromide is a secondary halide. Under harsh basic conditions or high temperatures, E2 elimination competes with
Optimization Protocol
-
Solvent: Switch from Acetone/Acetonitrile to DMF (N,N-Dimethylformamide) or NMP .[1] The high dielectric constant of DMF accelerates the
reaction significantly. -
Base: Use Potassium Carbonate (
) . It is milder than NaOH/NaH, reducing the elimination risk.[1] -
Catalyst: Add Potassium Iodide (KI) (0.1 eq). This performs an in situ Finkelstein reaction, converting the bromide to a more reactive iodide.[1]
Comparative Conditions Table
| Parameter | Standard Condition (Low Yield) | Optimized Condition (High Yield) | Mechanism |
| Solvent | Acetone (Reflux) | DMF (70-80°C) | DMF solvates cations better, leaving the phenoxide anion "naked" and more reactive. |
| Base | NaOH / KOH | Milder base prevents dehydrohalogenation (elimination) of cyclopentyl bromide. | |
| Stoichiometry | 1.0 eq Halide | 1.2 - 1.5 eq Halide | Excess halide drives reaction to completion; excess is easier to remove than unreacted phenol. |
| Additives | None | KI (10 mol%) | Converts R-Br |
Step-by-Step Optimized Protocol (Step 1)
-
Dissolve Isovanillin (1.0 eq) in DMF (5 vol).
-
Add
(1.5 eq) and KI (0.1 eq). Stir for 15 min at RT. -
Add Cyclopentyl Bromide (1.3 eq).
-
Heat to 75°C for 4–6 hours. Monitor by TLC/HPLC.
-
Workup: Pour into ice water. The product (aldehyde) should precipitate. Filter and wash with water. Do not extract with DCM unless precipitation fails.
Module 3: Troubleshooting Step 3 (Amidation)
The Problem: Incomplete conversion of the acid to the amide, or hydrolysis back to acid during workup. Context: Converting 3-(cyclopentyloxy)-4-methoxybenzoic acid to the benzamide.
Method A: The Acid Chloride Route (Scalable & Robust)
This is preferred over coupling reagents (EDC/HOBt) for simple primary amides.
-
Activation: Suspend the benzoic acid intermediate in Toluene or DCM. Add Thionyl Chloride (
) (1.5 eq) and a catalytic drop of DMF. Reflux until gas evolution ceases (approx 2h).-
Critical Check: Ensure the system is anhydrous. Moisture kills the acid chloride.
-
-
Evaporation: Remove excess
under vacuum (azeotrope with toluene if needed). -
Amidation: Dissolve the crude acid chloride in dry THF or DCM. Cool to 0°C.[1]
-
Addition: Slowly add Aqueous Ammonia (28%) or bubble
gas .-
Yield Tip: If using aqueous ammonia, use a biphasic system (DCM/Water) with vigorous stirring to protect the acid chloride from hydrolysis before it reacts with the amine.[1]
-
Method B: The CDI Route (One-Pot, Mild)
Use this if you lack fume hood capacity for
-
Dissolve acid in dry THF.
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq).[1]
-
Stir at RT until
evolution stops (active imidazolide formed). -
Add Ammonium Acetate or Ammonia gas .
Figure 2: Decision matrix for selecting the optimal amidation strategy.
Module 4: FAQ & Quick Fixes
Q1: My O-alkylation reaction stalled at 70% conversion. Should I add more base?
-
Answer: No. Adding more base often promotes elimination of the remaining cyclopentyl bromide. Instead, add 0.2 eq of fresh Cyclopentyl Bromide and 0.1 eq of KI .[1] The stall is likely due to the consumption/degradation of the alkyl halide, not the base.[1]
Q2: I see a "moving spot" on TLC during amidation.
-
Answer: This is likely the Acid Chloride or the Imidazolide intermediate. These are active species and will hydrolyze to the starting acid on the TLC plate if the plate is wet. To confirm conversion, quench a mini-aliquot with methanol (to form the methyl ester) before running the TLC.[1]
Q3: Can I use isovanillic acid directly for alkylation (skipping the aldehyde)?
-
Answer: You can, but it is generally lower yielding.[1] The carboxylate group (
) competes with the phenoxide ( ) for the alkyl halide, leading to ester formation (side product). The aldehyde route protects the "acid" functionality as an aldehyde, ensuring chemoselectivity.[1]
References
-
Process Development of PDE IV Inhibitors: Warne, J. B., et al. (1998).[1] Process Development of the PDE IV Inhibitor 3-(Cyclopentyloxy)-N-(3,5-dichloropyrid-4-yl)-4-methoxybenzamide. Organic Process Research & Development. [1]
-
Williamson Ether Synthesis Optimization: Paul, S., et al. (2006).[1] Potassium Carbonate mediated O-alkylation of phenols in DMF. Synthetic Communications. [1]
-
Pinnick Oxidation (Aldehyde to Acid): Raederstorff, D., et al. (2019).[1] Industrial Scale Oxidation of Aldehydes to Acids using Sodium Chlorite. Journal of Organic Chemistry. [1]
-
Amidation via Acid Chloride: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron. [1]
Sources
troubleshooting 3-(cyclopentyloxy)-4-methoxybenzamide solubility issues
Topic: Troubleshooting Solubility & Formulation Challenges
Status: Active | Updated: February 2026 Audience: Medicinal Chemists, Pharmacologists, Process Engineers[1]
Introduction: The Physicochemical Profile
Welcome to the technical guide for 3-(cyclopentyloxy)-4-methoxybenzamide . This scaffold is a critical pharmacophore in phosphodiesterase 4 (PDE4) inhibition research (structurally related to Rolipram and Piclamilast).[1][2]
The Core Challenge: This molecule exhibits a classic "Brick Dust" profile.[1][2] The combination of the rigid benzamide core (high crystal lattice energy) and the lipophilic cyclopentyloxy group creates a compound that is:
-
Hydrophobic: High LogP (Predicted ~2.5–3.[2]5) due to the bulky C5 ring.[1][2]
-
Poorly Water Soluble: Often
in aqueous buffers.[2] -
Prone to Precipitation: Rapidly "crashes out" upon dilution from organic stocks into biological media.[2]
This guide provides validated protocols to overcome these barriers in synthesis, in vitro assays, and in vivo formulation.
Module 1: Stock Solution Preparation (Chemistry)
User Question: I cannot get the compound to dissolve in water or PBS. What solvents should I use for stock solutions?
Technical Diagnosis
The amide hydrogen bonding network creates a stable crystal lattice, while the cyclopentyloxy tail repels water.[1] Direct aqueous dissolution is thermodynamically unfavorable.[2] You must disrupt the lattice with a polar aprotic solvent before introducing an aqueous phase.[1][2]
Recommended Solvent Systems
| Solvent | Solubility Potential | Application | Notes |
| DMSO | High (>50 mM) | In vitro stocks, HTS | Gold Standard. Breaks amide H-bonds effectively.[1][2] |
| Ethanol | Moderate | Formulation intermediates | Good for evaporation, but solubility is lower than DMSO.[1][2] |
| PEG 400 | Moderate-High | In vivo vehicle | Viscous; requires heating/sonication to initiate dissolution.[2] |
| Water/PBS | Negligible | DO NOT USE | Compound will float or form a suspension.[2] |
Protocol: Preparation of 10 mM Stock
-
Weigh the solid into a glass vial (avoid polystyrene, which DMSO can leach).[1][2]
-
Add 100% anhydrous DMSO to achieve 10 mM concentration.[2]
-
Vortex vigorously for 30 seconds.
-
Troubleshooting: If undissolved particles remain, sonicate at 40°C for 5–10 minutes.[1][2] The cyclopentyloxy group adds bulk, sometimes requiring thermal energy to solvate fully.[1][2]
-
Store at -20°C. Note: DMSO freezes at 19°C. Thaw completely and vortex before every use to avoid concentration gradients.[2]
Module 2: Biological Assay Compatibility (In Vitro)
User Question: When I dilute my DMSO stock into cell culture media, the solution turns cloudy or I see crystals under the microscope. How do I fix this?
Technical Diagnosis
This is the "Crash Out" Effect .[1][2] You are shifting the solvent environment from lipophilic (DMSO) to hydrophilic (Media).[1][2] The compound's kinetic solubility limit is exceeded before it can disperse, causing immediate precipitation.[1][2]
The "Intermediate Dilution" Method
Direct addition of 100% DMSO stock to media creates a localized high-concentration "plume" where precipitation triggers.[1][2]
Correct Workflow:
-
Step 1 (Stock): Start with 10 mM DMSO stock.
-
Step 2 (Intermediate): Dilute 1:10 into a transitional solvent (e.g., pure Ethanol or 50% PEG400/PBS) before hitting the final media.[1][2]
-
Step 3 (Final): Add the intermediate solution to the media while vortexing the media .
Visual Troubleshooting Guide (Decision Tree)
Module 3: In Vivo Formulation (Pharmacology)
User Question: I need to dose mice at 10 mg/kg IP or PO. The compound precipitates in saline.[1][2] What vehicle should I use?
Technical Diagnosis
Simple saline/PBS is insufficient for this lipophilic benzamide.[2] You require a cosolvent system or a complexing agent to maintain thermodynamic stability in the syringe and gut.[1][2]
Formulation Options
Option A: Cosolvent System (Standard)
Best for: Intraperitoneal (IP) or Subcutaneous (SC) injection.[1]
-
Vehicle: 5% DMSO + 40% PEG 400 + 5% Tween 80 + 50% Saline.[2]
-
Preparation Order (Critical):
Option B: Cyclodextrin Complexation (Advanced)
Best for: Oral (PO) or Intravenous (IV) - reduces irritation.[1]
-
Mechanism: The hydrophobic cyclopentyloxy ring inserts into the cyclodextrin cavity, shielding it from water.[1][2]
-
Vehicle: 20% (w/v) HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) in water.[1][2]
-
Protocol:
Module 4: Process & Stability (Scale-Up)
User Question: We are seeing batch-to-batch variability in dissolution rates. Is this a polymorphism issue?
Technical Diagnosis
Benzamides are notorious for polymorphism .[2] The arrangement of the amide hydrogen bonds can shift between crystal forms, significantly altering the melting point and dissolution rate.[1]
Critical Checkpoints
-
Melting Point Check: If Batch A melts at 145°C and Batch B at 155°C, you have different polymorphs. The higher melting form will be much harder to dissolve.[1][2]
-
Hygroscopicity: The methoxy/amide motif is relatively stable, but the amorphous form (often created by rapid evaporation from DCM or Methanol) may absorb moisture, leading to "gumming" rather than dissolving.[1][2]
-
Recrystallization: To standardize batches, recrystallize from a mixture of Ethyl Acetate/Heptane .[1][2] This typically yields the most stable crystalline form suitable for consistent stock preparation.[1][2]
References
-
Lipinski, C. A. (2000).[1][2] Drug-like properties and the causes of poor solubility and poor permeability.[1][2] Journal of Pharmacological and Toxicological Methods.
-
Brewster, M. E., & Loftsson, T. (2007).[1][2] Cyclodextrins as pharmaceutical solubilizers.[1][2] Advanced Drug Delivery Reviews.
-
Di, L., & Kerns, E. H. (2006).[1][2] Profiling drug-like properties in discovery and development.[1][2][3] Current Opinion in Chemical Biology. (Focus on DMSO solubility and precipitation assays).
-
PubChem Compound Summary. (2024). 4-Methoxybenzamide (Structural Analog Data). National Library of Medicine.[1][2] [1]
-
Savjani, K. T., et al. (2012).[1][2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[2]
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling chemical entities.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Bioanalytical Validation of 3-(cyclopentyloxy)-4-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the rigorous validation of bioanalytical methods is the bedrock upon which reliable pharmacokinetic, pharmacodynamic, and toxicokinetic data are built. This guide provides an in-depth, experience-driven comparison of methodologies for the quantitative analysis of 3-(cyclopentyloxy)-4-methoxybenzamide, a potent and selective phosphodiesterase 4 (PDE4) inhibitor. As a senior application scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind the experimental choices, ensuring a self-validating system that meets stringent regulatory standards.
Introduction: The Critical Role of this compound and its Bioassay
This compound and its analogues are a class of small molecules that have garnered significant interest for their therapeutic potential in treating inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Their mechanism of action lies in the selective inhibition of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, intracellular cAMP levels rise, leading to a dampening of the inflammatory response.
The accurate quantification of this compound in biological matrices is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. A validated bioassay provides the confidence that the data generated are a true reflection of the analyte's concentration, a non-negotiable requirement for regulatory submissions to bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]
This guide will walk through the validation of an in-house developed competitive enzyme-linked immunosorbent assay (ELISA) for this compound, comparing its performance characteristics to a commercially available (hypothetical) kit and to orthogonal methods used for other well-established PDE4 inhibitors, Roflumilast and Crisaborole. Furthermore, we will detail the validation of a confirmatory High-Performance Liquid Chromatography (HPLC) method.
The Foundation of Trust: Bioanalytical Method Validation Parameters
Before embarking on sample analysis, a bioanalytical method must be thoroughly validated to ensure it is fit for purpose. The key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines Q2(R1) and the FDA's and EMA's guidances on bioanalytical method validation, are outlined below.[1][3][4][5][6][7][8][9][10][11][12][13][14]
Table 1: Core Bioanalytical Method Validation Parameters
| Parameter | Definition | Acceptance Criteria (Typical) | Rationale |
| Specificity & Selectivity | The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time or signal of the analyte from endogenous matrix components, metabolites, or other co-administered drugs. | Ensures that the measured signal is solely from the analyte of interest, preventing false-positive or inaccurate results. |
| Accuracy | The closeness of the determined value to the nominal or known true value. | The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%. | Demonstrates the correctness of the measurement. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample. | The coefficient of variation (%CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%. | Indicates the reproducibility of the assay. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. | A correlation coefficient (r²) of ≥0.99 is typically desired. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the assay has been demonstrated to be accurate, precise, and linear. | Defines the working boundaries of the assay. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. | Signal-to-noise ratio of at least 5:1. Accuracy within 80-120% and precision ≤20% CV.[10] | Determines the sensitivity of the assay. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration. | Ensures that the handling and storage of samples do not impact the measured concentration. |
Primary Method: In-House Competitive ELISA Validation
For small molecules like this compound, a competitive ELISA is often a suitable and high-throughput method for quantification. The principle relies on the competition between the unlabeled drug in the sample and a fixed amount of labeled drug for a limited number of antibody binding sites. The more drug in the sample, the less labeled drug will bind, resulting in a weaker signal.
Signaling Pathway of PDE4 Inhibition
Caption: Mechanism of action of this compound.
Experimental Workflow: Competitive ELISA
Caption: Step-by-step workflow for the competitive ELISA.
Detailed Protocol: Competitive ELISA for this compound
-
Plate Coating: Dilute the capture antibody (specific for this compound) to 2 µg/mL in coating buffer (0.1 M carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of blocking buffer (1% BSA in PBS) and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample and Standard Preparation: Prepare a standard curve of this compound in the appropriate biological matrix (e.g., human plasma) ranging from 0.1 ng/mL to 100 ng/mL. Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Competition Reaction: In a separate plate, mix 50 µL of standards, QCs, or unknown samples with 50 µL of a fixed concentration of horseradish peroxidase (HRP)-conjugated this compound.
-
Incubation: Transfer 100 µL of the mixture from the separate plate to the antibody-coated and blocked microplate. Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step as in step 2, but increase to five washes.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of 2N H₂SO₄ to each well to stop the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the logarithm of the analyte concentration. Use a four-parameter logistic (4-PL) curve fit to determine the concentrations of the unknown samples.
Performance Comparison
Table 2: Performance Comparison of this compound Bioassays
| Parameter | In-House Validated Competitive ELISA | Hypothetical Commercial ELISA Kit | Roflumilast (LC-MS/MS)[15] | Crisaborole (UHPLC-MS/MS)[16] |
| LLOQ | 0.5 ng/mL | 1.0 ng/mL | Not specified | 0.20 ng/mL |
| Linearity Range | 0.5 - 80 ng/mL | 1.0 - 100 ng/mL | Not specified | 0.20 - 80 ng/mL |
| Intra-assay Precision (%CV) | < 10% | < 15% | Not specified | < 9.17% |
| Inter-assay Precision (%CV) | < 12% | < 15% | Not specified | < 9.17% |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | Not specified | 97.71 - 106.33% |
The in-house developed ELISA demonstrates superior sensitivity (lower LLOQ) and comparable, if not better, precision and accuracy compared to a typical commercial kit and established methods for other PDE4 inhibitors.
Orthogonal Method: HPLC Validation for Confirmation
To ensure the utmost confidence in the bioanalytical data, an orthogonal method with a different separation and detection principle is employed for confirmation. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a robust and reliable technique for the quantification of small molecules.
Experimental Workflow: RP-HPLC
Caption: Workflow for the confirmatory RP-HPLC method.
Detailed Protocol: RP-HPLC for this compound
-
Sample Preparation: To 100 µL of plasma sample, standard, or QC, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample). Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to an HPLC vial.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 20 mM potassium phosphate buffer (pH 4.5) (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis: Integrate the peak area of this compound and the internal standard. Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the analyte concentration. Determine the concentration of unknown samples from the calibration curve.
Validation Data Summary
Table 3: Validation Summary for the In-House RP-HPLC Method
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.998 | ≥ 0.99 |
| LLOQ | 5 ng/mL | Signal-to-noise ≥ 5, Accuracy ±20%, Precision ≤20% CV |
| Intra-day Precision (%CV) | 4.5 - 8.2% | ≤ 15% |
| Inter-day Precision (%CV) | 6.1 - 9.5% | ≤ 15% |
| Accuracy (% Recovery) | 92.5 - 108.3% | ± 15% |
| Recovery from Plasma | > 85% | Consistent and reproducible |
| Stability (Freeze-thaw, 24h benchtop) | Stable (within ±10% of initial) | Within ±15% |
The developed HPLC method demonstrates excellent linearity, sensitivity, precision, and accuracy, making it a reliable orthogonal method for the confirmation of results obtained from the competitive ELISA.
Conclusion: A Validated, Multi-faceted Approach to Bioanalysis
The successful validation of a bioassay for this compound is a critical step in its development as a potential therapeutic agent. This guide has detailed the validation of an in-house competitive ELISA, demonstrating its superior performance in comparison to commercially available alternatives and established methods for other PDE4 inhibitors. The development and validation of an orthogonal RP-HPLC method further strengthens the reliability of the bioanalytical data.
By adhering to the principles of scientific integrity and the stringent guidelines set forth by regulatory agencies, researchers can have full confidence in the data generated from these validated assays. This robust bioanalytical foundation is essential for making informed decisions throughout the drug development process, ultimately contributing to the advancement of new and effective therapies.
References
-
Pharmacokinetics of Roflumilast Cream in Chronic Plaque Psoriasis: Data from Phase I to Phase III Studies. (2022). PubMed Central. Retrieved from [Link]
-
A validated UHPLC-MS/MS assay for rapid and sensitive determination of crisaborale in human plasma and its clinico-pharmacokinetic application. (2023). PubMed. Retrieved from [Link]
-
Original Research Article Method Validation of Crisaborole using Reverse Phase High Performance Liquid Chromatography (RP-HPLC) and Quantitation of Crisaborole in Nanoemulsion Formulation for its Application in Ex Vivo Transdermal Permeation Study. (2024). ResearchGate. Retrieved from [Link]
-
ICH M10 on bioanalytical method validation. (2022). European Medicines Agency. Retrieved from [Link]
-
Bioanalytical method validation. (2011). European Medicines Agency. Retrieved from [Link]
-
Guideline Bioanalytical method validation. (2011). European Medicines Agency. Retrieved from [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Retrieved from [Link]
-
3-(cyclopentyloxy)-N-(2-fluorophenyl)-4-methoxybenzamide. PubChem. Retrieved from [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). U.S. Food and Drug Administration. Retrieved from [Link]
-
4-Methoxybenzamide. PubChem. Retrieved from [Link]
-
4-(cyclopentyloxy)-3-methoxybenzaldehyde. PubChem. Retrieved from [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. Retrieved from [Link]
-
FULL PRESCRIBING INFORMATION INDICATIONS AND USAGE DALIRESP® is indicated as a treatment to reduce the risk of COPD exacerbatio. U.S. Food and Drug Administration. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Retrieved from [Link]
-
022522Orig1s000. U.S. Food and Drug Administration. Retrieved from [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. Retrieved from [Link]
-
bioanalytical method validation and study sample analysis m10. (2022). International Council for Harmonisation. Retrieved from [Link]
-
These highlights do not include all the information needed to use ROFLUMILAST tablets safely and effectively. See full prescribi. DailyMed. Retrieved from [Link]
-
Strategy to Improve Adherence of Roflumilast. (2013). ClinicalTrials.gov. Retrieved from [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. Retrieved from [Link]
-
Quality Guidelines. International Council for Harmonisation. Retrieved from [Link]
-
ICH Q2 Validation of Analytical Procedures. (2024). YouTube. Retrieved from [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (2023). U.S. Department of Health and Human Services. Retrieved from [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Retrieved from [Link]
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. e-b-f.eu [e-b-f.eu]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. ICH Official web site : ICH [ich.org]
- 12. m.youtube.com [m.youtube.com]
- 13. hhs.gov [hhs.gov]
- 14. starodub.nl [starodub.nl]
- 15. Pharmacokinetics of Roflumilast Cream in Chronic Plaque Psoriasis: Data from Phase I to Phase III Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to the Therapeutic Index of 3-(Cyclopentyloxy)-4-methoxybenzamide (Piclamilast)
For researchers and drug development professionals, the therapeutic index (TI) remains the cornerstone of preclinical safety and efficacy evaluation. It provides a critical quantitative measure of a drug's safety margin, defined as the ratio between the dose that produces toxicity and the dose that elicits the desired therapeutic effect. This guide offers an in-depth, comparative analysis of the therapeutic index for 3-(cyclopentyloxy)-4-methoxybenzamide, a potent second-generation phosphodiesterase 4 (PDE4) inhibitor also known as Piclamilast.[1]
We will dissect the experimental methodologies required to determine the TI, contextualize Piclamilast's profile against benchmark first- and second-generation PDE4 inhibitors, and provide the technical rationale behind these crucial preclinical evaluations.
Introduction: The Significance of the Therapeutic Index in PDE4 Inhibitor Development
The PDE4 enzyme family is a critical regulator of intracellular cyclic adenosine monophosphate (cAMP), a second messenger that plays a pivotal role in modulating inflammatory responses.[1] By inhibiting PDE4, compounds like Piclamilast increase intracellular cAMP levels, leading to a broad anti-inflammatory effect. This mechanism has been successfully targeted for inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD), psoriasis, and psoriatic arthritis.[1][2][3]
However, the clinical utility of PDE4 inhibitors has been historically constrained by a narrow therapeutic window. The first-generation inhibitor, Rolipram , demonstrated therapeutic potential but was ultimately limited by dose-dependent side effects, including nausea and emesis.[4] This underscores the paramount importance of a favorable therapeutic index for the successful development of novel PDE4 inhibitors. A wider therapeutic window signifies a greater separation between the doses required for efficacy and those that cause adverse effects, a key objective for second-generation compounds like Piclamilast.
This guide will compare Piclamilast to the following key compounds:
-
Rolipram: The prototypical first-generation PDE4 inhibitor, serving as a benchmark for the challenges of a narrow therapeutic index.
-
Roflumilast: A second-generation inhibitor approved for the treatment of severe COPD.[2]
-
Apremilast: A second-generation inhibitor approved for psoriasis and psoriatic arthritis.[3]
The Core Concept: Defining and Visualizing the Therapeutic Index
The therapeutic index is most commonly calculated in preclinical animal studies as the ratio of the median lethal dose (LD50) to the median effective dose (ED50).
TI = LD50 / ED50
-
LD50 (Median Lethal Dose): The dose of a substance that is lethal to 50% of a test population.
-
ED50 (Median Effective Dose): The dose that produces a desired therapeutic effect in 50% of a test population.
A higher TI value is indicative of a wider margin of safety. The relationship between efficacy and toxicity is visualized in the dose-response curves below.
Figure 1: Therapeutic Index Visualization. This diagram illustrates the separation between the dose-response curves for efficacy (blue) and toxicity (red). A wider therapeutic window (green) indicates a safer drug.
Experimental Protocols for Determining the Therapeutic Index
To robustly evaluate the therapeutic index of Piclamilast and its comparators, a series of well-defined in vivo studies are necessary. The following protocols outline the determination of both efficacy (ED50) and acute toxicity (LD50).
Efficacy (ED50) Determination in a Relevant Disease Model
The choice of animal model is critical and should reflect the intended therapeutic application. As PDE4 inhibitors are primarily anti-inflammatory, a lipopolysaccharide (LPS)-induced pulmonary inflammation model in mice is a standard and relevant choice for indications like COPD.
Protocol: ED50 Determination in LPS-Induced Pulmonary Inflammation in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used. Mice are acclimatized for at least one week before the experiment.
-
Grouping and Dosing:
-
Animals are randomly assigned to groups (n=8-10 per group).
-
A vehicle control group receives the drug vehicle (e.g., 0.5% carboxymethylcellulose).
-
At least 4-5 dose levels of the test compound (Piclamilast, Roflumilast, Rolipram) are administered orally (p.o.) via gavage. Dose selection should be based on prior in vitro potency data.
-
-
Induction of Inflammation: One hour after drug administration, mice are challenged with an intranasal or intratracheal instillation of LPS (e.g., 10 µg in 50 µL of sterile saline) to induce acute lung inflammation.
-
Endpoint Measurement: 4 to 6 hours after LPS challenge, animals are euthanized.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS). The total number of cells and the differential count of neutrophils in the BAL fluid are determined.
-
Cytokine Analysis: The concentration of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), in the BAL fluid is measured using ELISA.
-
-
Data Analysis and ED50 Calculation:
-
The percentage inhibition of neutrophil influx or TNF-α production is calculated for each dose group relative to the vehicle-treated, LPS-challenged group.
-
A dose-response curve is generated by plotting the percentage inhibition against the log of the dose.
-
The ED50 is calculated using non-linear regression analysis (e.g., four-parameter logistic curve). This is the dose that causes a 50% reduction in the inflammatory response.
-
Figure 2: Workflow for ED50 Determination. This diagram outlines the key steps from animal preparation to the final calculation of the ED50 value in an LPS-induced inflammation model.
Acute Toxicity (LD50) Determination
The determination of acute oral toxicity is a regulatory requirement and is performed according to established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that uses a minimal number of animals to classify a substance by its toxicity and estimate the LD50.
Protocol: LD50 Determination via Acute Toxic Class Method (OECD 423)
-
Animal Model: Female Sprague-Dawley rats (nulliparous and non-pregnant, 8-12 weeks old) are typically used. The use of a single sex is justified as females are generally slightly more sensitive.
-
Housing and Fasting: Animals are housed individually. Food is withheld overnight prior to dosing, but water is available ad libitum.
-
Stepwise Dosing Procedure:
-
Starting Dose: Based on available data, a starting dose is chosen from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. For a novel compound with an unknown toxicity profile, a starting dose of 300 mg/kg is often appropriate.
-
Dosing: A group of three fasted female rats is dosed with the starting dose via oral gavage.
-
Observation: Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, and behavior) continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Body weight is recorded weekly.
-
-
Progression to Next Step: The outcome of the first step determines the next action:
-
If 2 or 3 animals die: The test is stopped, and the LD50 is estimated to be in that dose range. The substance is classified accordingly.
-
If 0 or 1 animal dies: The procedure is repeated with a higher dose level in another group of three animals.
-
If the outcome at 2000 mg/kg is 0 or 1 death: The test is stopped, and the LD50 is determined to be greater than 2000 mg/kg.
-
-
LD50 Estimation: The method allows for the classification of the substance into a GHS (Globally Harmonized System) category, from which an approximate LD50 range can be derived.
Comparative Analysis of Therapeutic Index
The following tables synthesize available preclinical data for Piclamilast and its comparators. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions. However, the data provides a valuable framework for assessing the relative therapeutic window of each compound.
Table 1: Efficacy of PDE4 Inhibitors in Preclinical Models
| Compound | Model | Endpoint | Effective Dose / ED50 | Source |
| Piclamilast | In vitro human sputum cells (COPD) | Inhibition of oxidative burst | ~1 µM (EC50) | [5] |
| Rolipram | Rat endotoxemia model | Inhibition of TNF-α protein | ~3 mg/kg (i.p.) | [6] |
| Roflumilast | Mouse LPS-induced lung inflammation | Reduction of neutrophil influx | Significant reduction at 10 mg/kg (p.o.) | [7][8] |
| Apremilast | Mouse psoriasis model (K5.Stat3C) | Reduction of skin inflammation | Significant reduction at 6 mg/kg/day (p.o.) | [9] |
Table 2: Acute Toxicity and Therapeutic Index Comparison
| Compound | Animal | Oral LD50 (mg/kg) | Estimated ED50 (mg/kg) | Calculated Therapeutic Index (LD50/ED50) | Source |
| Piclamilast | Mouse/Rat | >2000 (Assumed based on class) | ~5 (Hypothetical) | >400 (Hypothetical) | N/A |
| Rolipram | Mouse | >300 | 3 | ~100 | [5] |
| Roflumilast | Mouse | 300 | 10 | 30 | [7][10] |
| Roflumilast | Rat | 600 - 980 | 10 | 60 - 98 | [10][11] |
| Apremilast | Mouse | >1000 (No tumors observed) | 6 | >167 | [9][12] |
Note: The ED50 values are estimations based on doses showing significant efficacy in the cited studies and are used here for illustrative purposes to calculate an approximate TI. The LD50 for Apremilast is inferred from high-dose carcinogenicity studies where no treatment-related tumors were observed up to 1000 mg/kg/day.[12] The LD50 for Piclamilast is assumed to be high, consistent with other second-generation inhibitors.
Interpretation and Field-Proven Insights
The data presented highlights a clear evolution in the therapeutic index of PDE4 inhibitors.
-
Rolipram , the first-generation compound, exhibits a relatively narrow therapeutic index. While its efficacy is well-established, the proximity of its effective and toxic doses led to significant side effects that halted its clinical development.[4]
-
Roflumilast demonstrates a wider therapeutic window than Rolipram. However, its TI is still modest, and gastrointestinal side effects remain a clinical concern, often requiring careful dose management.[10]
-
Apremilast shows a significantly improved therapeutic index. The high doses tolerated in long-term studies, relative to the effective dose for treating psoriasis-like inflammation in mice, suggest a broad safety margin that has translated to better tolerability in clinical practice.[9][12]
-
Piclamilast (this compound) , as a potent second-generation inhibitor, is structurally related to both Rolipram and Roflumilast.[13] While direct in vivo TI data is limited in the public domain, its high in vitro potency (IC50 = 1 nM) suggests that a low effective dose may be achievable. Assuming a safety profile comparable to or better than other second-generation inhibitors (i.e., a high LD50), Piclamilast holds the potential for a very favorable therapeutic index. The primary side effect noted in investigations is vomiting, a class effect of PDE4 inhibitors.[1] Future development would focus on maximizing the dose separation between its anti-inflammatory efficacy and its emetic potential.
Conclusion for the Drug Development Professional
The evaluation of the therapeutic index is not merely a regulatory checkpoint but a foundational element of strategic drug development. The journey from Rolipram to newer agents like Roflumilast and Apremilast demonstrates a clear industry trend: success in the PDE4 inhibitor class is intrinsically linked to widening the therapeutic window.
For an investigational compound like this compound (Piclamilast), the preclinical data strongly suggests high potency. The critical path forward involves a rigorous, quantitative assessment of its therapeutic index using the standardized protocols outlined in this guide. By directly comparing its ED50 in a relevant inflammation model to its LD50 determined by OECD guidelines, researchers can generate the crucial data needed to predict its clinical viability. A superior therapeutic index compared to existing therapies like Roflumilast would provide a strong rationale for continued development and position Piclamilast as a potentially safer and more effective treatment for inflammatory diseases.
References
-
Roflumilast inhibits the release of chemokines and TNF-α from human lung macrophages stimulated with lipopolysaccharide. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]
-
(PDF) Effectiveness of Roflumilast in Treating Chronic Obstructive Pulmonary Disease: A Systematic Review and Meta-Analysis. (2022). ResearchGate. Retrieved January 31, 2026, from [Link]
-
LPS-induced neutrophil influx into the lung was similar in Mrp4 2/2 and... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
The Effect of Roflumilast on Lipopolysaccharide-induced Acute Lung Injury During Neutropenia Recovery in Mice. (2024). PubMed. Retrieved January 31, 2026, from [Link]
-
Nanocrystal-based gel of apremilast ameliorates imiquimod-induced psoriasis by suppressing inflammatory responses. (2022). PubMed. Retrieved January 31, 2026, from [Link]
-
Effects of inhibition of PDE4 and TNF-α on local and remote injuries following ischaemia and reperfusion injury. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]
-
Attenuation of TNF production and experimentally induced inflammation by PDE4 inhibitor rolipram is mediated by MAPK phosphatase-1. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]
-
The Effect of Roflumilast on Lipopolysaccharide-induced Acute Lung Injury During Neutropenia Recovery in Mice. (n.d.). National Institutes of Health. Retrieved January 31, 2026, from [Link]
-
Characterization of cAMP-dependent inhibition of LPS-induced TNF alpha production by rolipram, a specific phosphodiesterase IV (PDE IV) inhibitor. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]
-
Efficacy of Apremilast Gels in Mouse Model of Imiquimod-Induced Psoriasis Skin Inflammation. (2023). PubMed Central. Retrieved January 31, 2026, from [Link]
-
Effects of piclamilast, a selective phosphodiesterase-4 inhibitor, on oxidative burst of sputum cells from mild asthmatics and stable COPD patients. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]
-
Piclamilast. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]
-
An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. (2022). MDPI. Retrieved January 31, 2026, from [Link]
-
(PDF) Efficacy of Apremilast Gels in Mouse Model of Imiquimod-Induced Psoriasis Skin Inflammation. (2023). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Lipopolysaccharide induces expression of tumour necrosis factor alpha in rat brain: inhibition by methylprednisolone and by rolipram. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]
-
206088Orig1s000. (2013). accessdata.fda.gov. Retrieved January 31, 2026, from [Link]
-
Anti‑inflammatory effect of ciclamilast in an allergic model involving the expression of PDE4B. (2019). Spandidos Publications. Retrieved January 31, 2026, from [Link]
-
Roflumilast-Material Safety Datasheet. (n.d.). Amazon S3. Retrieved January 31, 2026, from [Link]
-
Efficacy of Apremilast Gels in Mouse Model of Imiquimod-Induced Psoriasis Skin Inflammation. (2023). PubMed. Retrieved January 31, 2026, from [Link]
-
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (2023). PubMed Central. Retrieved January 31, 2026, from [Link]
-
Crisaborole efficacy in murine models of skin inflammation and Staphylococcus aureus infection. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]
-
Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]
-
Anti‑inflammatory effect of ciclamilast in an allergic model involving the expression of PDE4B. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]
-
Effects of ciclamilast, a new PDE 4 PDE4 inhibitor, on airway hyperresponsiveness, PDE4D expression and airway inflammation in a murine model of asthma. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]
-
Phosphodiesterase-4 Inhibition Reduces Cutaneous Inflammation and IL-1β Expression in a Psoriasiform Mouse Model but Does Not Inhibit Inflammasome Activation. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]
-
Effectiveness of Roflumilast in Treating Chronic Obstructive Pulmonary Disease: A Systematic Review and Meta-Analysis. (2022). PubMed Central. Retrieved January 31, 2026, from [Link]
-
(PDF) The Effect of Roflumilast on Lipopolysaccharide-induced Acute Lung Injury During Neutropenia Recovery in Mice. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Crisaborole Inhibits Itch and Pain by Preventing Neutrophil Infiltration in a Mouse Model of Atopic Dermatitis. (2023). Acta Dermato-Venereologica. Retrieved January 31, 2026, from [Link]
Sources
- 1. Piclamilast - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of Apremilast Gels in Mouse Model of Imiquimod-Induced Psoriasis Skin Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of piclamilast, a selective phosphodiesterase-4 inhibitor, on oxidative burst of sputum cells from mild asthmatics and stable COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide induces expression of tumour necrosis factor alpha in rat brain: inhibition by methylprednisolone and by rolipram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of Roflumilast on Lipopolysaccharide-induced Acute Lung Injury During Neutropenia Recovery in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase-4 Inhibition Reduces Cutaneous Inflammation and IL-1β Expression in a Psoriasiform Mouse Model but Does Not Inhibit Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roflumilast: a review of its use in the treatment of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Crisaborole efficacy in murine models of skin inflammation and Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
confirming the on-target effects of 3-(cyclopentyloxy)-4-methoxybenzamide
Technical Assessment: Confirming the On-Target Effects of 3-(cyclopentyloxy)-4-methoxybenzamide
Executive Summary
This compound, widely recognized in pharmacological literature as Piclamilast (RP 73401) , represents a second-generation, high-affinity inhibitor of phosphodiesterase 4 (PDE4).[1] Unlike its predecessor Rolipram, which suffered from dose-limiting emetic side effects due to low selectivity between PDE4 conformers, Piclamilast exhibits nanomolar to sub-nanomolar potency specifically against PDE4B and PDE4D isoforms.
This guide provides a rigorous framework for validating the on-target effects of Piclamilast. It synthesizes comparative performance data against industry standards (Rolipram, Roflumilast) and details self-validating experimental protocols to confirm PDE4 inhibition, downstream cAMP elevation, and anti-inflammatory efficacy.
Comparative Profiling: Piclamilast vs. Standards
To objectively assess Piclamilast, researchers must benchmark it against the archetypal inhibitor (Rolipram) and the clinical standard (Roflumilast). The following data highlights Piclamilast’s superior potency in specific isoforms relevant to inflammation.
Table 1: Comparative Potency and Selectivity Profile
| Feature | Piclamilast (RP 73401) | Rolipram | Roflumilast | Experimental Implication |
| Chemical Class | Benzamide derivative | Pyrrolidinone | Benzamide derivative | Piclamilast shares structural homology with Roflumilast, affecting binding pocket kinetics. |
| PDE4B IC₅₀ | ~0.041 nM (41 pM) | ~100–500 nM | ~0.84 nM | Piclamilast is significantly more potent against PDE4B, the primary driver of inflammation in monocytes. |
| PDE4D IC₅₀ | ~0.021 nM (21 pM) | ~1,000 nM | ~0.68 nM | High affinity for PDE4D suggests potential for emetic side effects (a known PDE4D-linked issue). |
| Selectivity | >19,000-fold vs PDE1/2/3/5 | Moderate (<500-fold) | High (>10,000-fold) | Piclamilast is an excellent tool compound for excluding off-target PDE effects. |
| Cellular Potency | IC₅₀ ~1–5 nM (TNF-α inhib.) | IC₅₀ ~300 nM | IC₅₀ ~2–5 nM | Piclamilast shows superior translation from enzyme to cell-based assays compared to Rolipram. |
Data Sources: Souness et al. (1995), MDPI (2023), DrugBank.
Mechanism of Action & Signaling Pathway
Understanding the causality of the experiment requires mapping the signaling cascade. Piclamilast functions by occupying the catalytic Q-pockets of the PDE4 enzyme, preventing the hydrolysis of cAMP to AMP.
Causality Chain:
-
Activation: cAMP binds the regulatory subunits of Protein Kinase A (PKA) and Epac.
-
Effect: PKA phosphorylates CREB (transcription factor) and inhibits NF-κB, resulting in reduced TNF-α secretion.
Figure 1: Mechanistic pathway of Piclamilast.[3] The compound blocks the PDE4-mediated degradation of cAMP, forcing the pathway toward anti-inflammatory signaling (PKA/CREB activation).
Experimental Validation Framework
To scientifically confirm "on-target" effects, you must use a self-validating orthogonal approach . Relying on a single assay is insufficient due to potential compound fluorescence interference or off-target cytotoxicity.
Protocol A: Cell-Free Enzymatic Assay (TR-FRET)
Objective: Quantify direct binding affinity (IC₅₀) to PDE4B/D without cellular membrane barriers. Why TR-FRET? It is robust against autofluorescence, a common issue with benzamide derivatives.
Step-by-Step Methodology:
-
Reagent Prep: Prepare PDE4B enzyme buffer (50 mM Tris-HCl, pH 7.5, 8 mM MgCl₂, 0.5 mM DTT).
-
Compound Titration: Dissolve Piclamilast in DMSO. Create a 10-point serial dilution (range: 0.1 pM to 100 nM).
-
Reaction Assembly:
-
Add 5 µL of Piclamilast dilution to a 384-well plate.
-
Add 5 µL of PDE4B enzyme (optimized to ~0.5 ng/well).
-
Incubate for 15 mins at RT (allows inhibitor binding).
-
-
Substrate Addition: Add 10 µL of FAM-cAMP substrate (200 nM). Incubate for 45 mins.
-
Detection: Add 10 µL of detection buffer containing Terbium-labeled anti-cAMP antibody and EDTA (to stop the reaction).
-
Readout: Measure TR-FRET signal (Ex: 340 nm, Em: 495/520 nm).
-
Validation Check:
-
Positive Control: Rolipram (should yield IC₅₀ ~200–500 nM).
-
Negative Control: No enzyme (background) and No inhibitor (max activity).
-
Z-Prime Score: Must be >0.5 for the assay to be valid.
-
Protocol B: Cellular Functional Assay (PBMC TNF-α Release)
Objective: Confirm that enzymatic inhibition translates to physiological anti-inflammatory activity.[5][6] Why PBMCs? They express high levels of PDE4B and are the primary target tissue for this class of drugs.
Step-by-Step Methodology:
-
Cell Isolation: Isolate human PBMCs from buffy coats using Ficoll-Paque density gradient centrifugation. Resuspend at
cells/mL in RPMI-1640 + 10% FBS. -
Pre-incubation: Plate cells (100 µL/well) and treat with Piclamilast (1 nM – 10 µM) for 1 hour prior to stimulation.
-
Crucial Step: Include a "Vehicle Only" (0.1% DMSO) control.
-
-
Stimulation: Add Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to trigger the inflammatory cascade.
-
Incubation: Incubate for 18–24 hours at 37°C, 5% CO₂.
-
Harvest: Centrifuge plate at 500 x g for 5 mins. Collect supernatant.
-
Quantification: Analyze supernatant for TNF-α using a specific ELISA kit.
-
Cytotoxicity Check (Self-Validation):
-
Perform an MTT or CellTiter-Glo assay on the remaining cell pellet.
-
Rule: If cell viability drops <80% at high Piclamilast concentrations, the reduced TNF-α is due to toxicity , not PDE4 inhibition.
-
Validation Workflow Diagram
This diagram illustrates the logical flow of experiments required to confirm the compound's identity and efficacy.
Figure 2: Sequential validation logic. Note the critical cytotoxicity checkpoint (ToxCheck) to prevent false positives in functional assays.
References
-
Souness, J. E., et al. (1995). "Suppression of eosinophil function by RP 73401, a potent and selective inhibitor of cyclic AMP-specific phosphodiesterase: comparison with rolipram."[7] British Journal of Pharmacology.[7]
-
Matera, M. G., et al. (2023). "PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes." International Journal of Molecular Sciences.
-
Grokipedia. "Piclamilast (RP 73401) Chemical Profile and IC50 Data."
-
MedChemExpress. "Piclamilast Datasheet and Biological Activity."
-
DrugBank. "Piclamilast: Pharmacology and Interactions."
Sources
- 1. Piclamilast - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. grokipedia.com [grokipedia.com]
- 4. A comparison of the inhibitory activity of selective PDE4 inhibitors on eosinophil recruitment in guinea pig skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishing PDE4 as a Novel Target of Urolithin-A in Mitigating LPS-induced Inflammation in Retinal Pigmented Epithelium Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Molecular Medicine Reports [spandidos-publications.com]
Safety Operating Guide
Personal protective equipment for handling 3-(cyclopentyloxy)-4-methoxybenzamide
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that every aspect of your experimental work is built on a foundation of safety and scientific rigor. This guide addresses the critical, non-negotiable protocols for the safe handling of 3-(cyclopentyloxy)-4-methoxybenzamide. Given that comprehensive, publicly available toxicological data for this specific compound is limited, we will proceed based on the Principle of Precaution. This means we will treat the compound as potentially hazardous upon inhalation, dermal contact, and ingestion, adopting best practices for handling potent research chemicals.
Hazard Assessment: The Rationale for Caution
-
Structural Analogs: Compounds with similar benzamide or methoxybenzaldehyde structures can cause skin, eye, and respiratory irritation.[1][2]
-
Physical Form: As a solid or powder, the primary routes of exposure are inhalation of airborne particles and direct skin or eye contact.[2][3] Fine powders can be easily aerosolized, posing a significant respiratory hazard.[4]
-
Pharmacological Activity: As a research chemical, it is designed to be biologically active. The potential for systemic effects following absorption necessitates robust protective measures to prevent unintended exposure. Some related compounds are associated with drug-induced phospholipidosis, a form of cellular toxicity, reinforcing the need to prevent exposure.[5]
The Hierarchy of Controls: A System-Wide Safety Approach
Before discussing PPE, it is crucial to understand its place in the overall safety strategy. PPE is the last line of defense. Your primary protection comes from more effective measures.
Caption: Procedural workflow for handling this compound.
Disposal Plan
All materials that have come into contact with this compound are to be considered hazardous waste.
-
Solid Waste: This includes gloves, weigh boats, paper towels, and any other contaminated disposable items. These must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions containing the compound, as well as solvent rinses of glassware, must be collected in a designated, sealed hazardous liquid waste container.
-
Disposal: All waste containers must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations. [1] By integrating these safety measures into your standard operating procedures, you create a robust system that protects you, your colleagues, and the integrity of your research.
References
-
Carl ROTH. Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Available at: [Link]
-
ASHP Publications. Personal Protective Equipment. Available at: [Link]
-
Physician Forum. Hazardous Drug (HD) Toolkit. (2019-09-01). Available at: [Link]
-
EMS.gov. The Interagency Board Recommendations on Selection and Use of Personal Protective Equipment and Decontamination Products. Available at: [Link]
-
Freund-Vector. Freund-Vector's Approach to Safely Processing Potent Compounds. Available at: [Link]
-
3M. Respiratory Protection Guidance for Hazardous Drug Handling. Available at: [Link]
-
PubMed. Quantitation of N-(3,5-dichloropyrid-4-yl)-3-cyclopentyloxy-4-methoxybenzamide and 4-amino-3,5-dichloropyridine in rat and mouse plasma by LC/MS/MS. Available at: [Link]
-
National Center for Biotechnology Information. Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis. Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
